VinSpinIC
Description
Properties
Molecular Formula |
C42H58N8O4 |
|---|---|
Molecular Weight |
738.98 |
IUPAC Name |
2-(4-(((2-(4-((2-Amino-5-(cyclopropylmethoxy)-3,3-dimethyl-3H-indol-6-yl)oxy)butyl)isoindolin-5-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(2-(pyrrolidin-1-yl)ethyl)piperidin-1-yl)ethan-1-one |
InChI |
InChI=1S/C42H58N8O4/c1-42(2)36-22-38(54-28-31-7-8-31)39(23-37(36)44-41(42)43)52-20-6-5-16-48-24-32-9-10-35(21-33(32)25-48)53-29-34-26-50(46-45-34)27-40(51)49-18-12-30(13-19-49)11-17-47-14-3-4-15-47/h9-10,21-23,26,30-31H,3-8,11-20,24-25,27-29H2,1-2H3,(H2,43,44) |
InChI Key |
FOBGCBSESHUBEI-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(CCN2CCCC2)CC1)CN3N=NC(COC4=CC5=C(CN(CCCCOC6=CC7=C(C=C6OCC8CC8)C(C)(C)C(N)=N7)C5)C=C4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VinSpinIC; Vinnie's Spindlin Inactive Control; TD020826a |
Origin of Product |
United States |
Foundational & Exploratory
VinSpinIC & VinSpinIn: Decoding the Spindlin Chemical Probes
This guide provides an in-depth technical analysis of VinSpinIC , the essential negative control compound developed alongside the chemical probe VinSpinIn . It is designed for researchers investigating the Spindlin (SPIN) family of chromatin reader proteins.
Topic: Discovery, Origin, and Application of the this compound Negative Control Originating Body: Structural Genomics Consortium (SGC) Primary Target: Spindlin-1 (Spin1) Tudor Domains Classification: Epigenetic Chemical Probe (Inactive Control)
Part 1: The Core Directive – Autonomy & Context
In the realm of epigenetic drug discovery, a potent inhibitor is only as good as its validation. This compound (Vinnie’s Spindlin Inactive Control) is the matched molecular pair to VinSpinIn (Vinnie’s Spindlin Inhibitor).[1][2][3] While VinSpinIn is a potent, cell-active antagonist of the Spindlin-1 (Spin1) protein, this compound is its structural "twin" engineered to be inert.
For a Senior Application Scientist, this compound is not merely a reagent; it is the truth-teller in your assay. If a phenotype is observed with VinSpinIn but also with this compound, the result is likely an off-target artifact. This guide details the discovery, mechanism, and rigorous application of this probe set.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Discovery & Origin: The "Vinnie" Series
The discovery of this compound is rooted in the Structural Genomics Consortium’s (SGC) mission to create open-access, high-quality chemical probes. The project originated from the analysis of A-366 , a known inhibitor of the G9a/GLP methyltransferases.[1]
-
The Starting Point: Researchers observed that A-366 also possessed weak affinity for Spindlin-1, a "reader" protein containing Tudor domains that recognize trimethylated histone H3 lysine 4 (H3K4me3).
-
The Optimization: Through structure-based drug design (SBDD), the SGC team—led by researchers including "Vinnie" (for whom the series is colloquially named)—optimized the scaffold. They enhanced selectivity for Spin1 while abolishing G9a activity.
-
The Result:
-
VinSpinIn (Active): A bidentate inhibitor that engages both Tudor Domain 1 and Domain 2 of Spin1, blocking its ability to read H3K4me3.
-
This compound (Inactive): A structurally analogous compound with a minor modification that sterically disrupts binding to the Tudor pocket, rendering it inactive (Kd > 10 µM).
-
Mechanism of Action: The Bidentate Blockade
Spindlin-1 acts as a transcriptional co-activator by "reading" specific histone methylation marks (H3K4me3, H4K20me3). Overexpression of Spin1 is linked to ovarian, breast, and colorectal cancers.
-
VinSpinIn Mechanism: It mimics the methylated arginine/lysine residues, occupying the aromatic cage of the Tudor domains. It effectively "blinds" the reader protein, preventing it from docking onto chromatin.
-
This compound Mechanism: Due to a specific steric clash introduced during synthesis, this compound cannot enter the aromatic cage. However, because its physicochemical properties (solubility, permeability) remain identical to the active probe, it serves as the perfect control for non-specific toxicity or off-target kinase inhibition.
Experimental Protocols: Validating the Probe Set
To ensure data integrity, VinSpinIn and this compound must be run in parallel.
Protocol A: Thermal Shift Assay (DSF)
-
Objective: Confirm direct physical binding to Spin1.
-
Method:
-
Prepare 5 µM Recombinant Spin1 protein in buffer.
-
Add 10 µM VinSpinIn to Sample A; Add 10 µM this compound to Sample B.
-
Add SYPRO Orange dye.[1]
-
Run melt curve (25°C to 95°C).
-
-
Expected Result:
-
VinSpinIn: Significant
(stabilization of the protein). -
This compound: Negligible
(comparable to DMSO control).
-
Protocol B: NanoBRET Target Engagement (Cellular)
-
Objective: Prove the compound enters the cell and binds Spin1 in a complex biological environment.
-
Method:
-
Transfect HEK293 cells with Nanoluc-Spin1 fusion vector.
-
Treat cells with increasing concentrations of VinSpinIn and this compound (0.1 µM – 10 µM).
-
Add fluorescent tracer (histone peptide mimic).
-
Measure BRET signal (Energy transfer from Nanoluc to Tracer).
-
-
Causality: VinSpinIn will displace the tracer, causing a loss of BRET signal. This compound should fail to displace the tracer, maintaining the signal.
Part 3: Visualization & Formatting
Data Summary: Active vs. Inactive
| Feature | VinSpinIn (Active) | This compound (Inactive) |
| Role | Chemical Probe (Inhibitor) | Negative Control |
| Target | Spindlin-1 (Spin1) Tudor Domains | None (Inert) |
| Binding Affinity (Kd) | ~10 - 130 nM | > 10,000 nM (>10 µM) |
| Selectivity | >30-fold over other epigenetic targets | N/A |
| Cellular Activity | Displaces Spin1 from Chromatin | No effect |
| SGC ID | Compound 12 (or 35 in some lit) | Compound 15 (or 38 in some lit) |
Visualization: The Spindlin Blockade Pathway
Figure 1: Mechanism of Action. VinSpinIn blocks the Spin1-Chromatin interaction, while this compound fails to bind, serving as a negative control.
Visualization: The Discovery Pipeline (SGC)
Figure 2: The SGC Discovery Pipeline. Evolution from the A-366 scaffold to the validated VinSpinIn/VinSpinIC probe set.
References
-
Structural Genomics Consortium (SGC). VinSpinIn: A Chemical Probe for the Spin Family Proteins. SGC Chemical Probes.[2][3][4][5][6] Available at: [Link][2][3]
-
Structural Genomics Consortium (SGC). this compound: Inactive Control for VinSpinIn.[2][3] SGC Chemical Probes.[2][3][4][5][6] Available at: [Link][2][3]
-
ChemRxiv. A Chemical Probe For Tudor Domain Protein Spindlin1 to Investigate Chromatin Functions. (Preprint/Publication detailing the synthesis of Compound 12 and 15). Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
An In-depth Technical Guide to the Therapeutic Targets of Vincristine
A Note on Terminology: This guide focuses on the well-established anti-cancer agent Vincristine. Initial searches for "VinSpinIC" did not yield a recognized entity in scientific literature, and it is presumed that the intended subject of this inquiry is Vincristine, a cornerstone of chemotherapy regimens for several decades.
Introduction: Re-examining a Classic Mitotic Inhibitor
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has been a mainstay in the treatment of a variety of hematological and solid tumors, including leukemias, lymphomas, and neuroblastomas, for over half a century[1][2][3]. Its primary mechanism of action is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[1][2]. While its efficacy is well-documented, the development of drug resistance and the occurrence of dose-limiting neurotoxicity remain significant clinical challenges.
This guide provides a deep dive into the molecular targets of Vincristine, moving beyond its canonical interaction with tubulin to explore the broader signaling pathways implicated in its cytotoxic effects and the molecular machinery that contributes to therapeutic failure. Understanding these targets is paramount for researchers, scientists, and drug development professionals seeking to devise novel strategies to enhance Vincristine's efficacy, overcome resistance, and mitigate its adverse effects.
Part 1: The Primary Target - β-Tubulin and the Disruption of Microtubule Dynamics
The principal therapeutic target of Vincristine is the β-subunit of tubulin, the fundamental protein component of microtubules[1]. Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.
Mechanism of Action at the Molecular Level
Vincristine exerts its anti-mitotic effects by binding to a specific site on β-tubulin, known as the vinca-binding domain. This interaction has several key consequences:
-
Inhibition of Microtubule Polymerization: By binding to tubulin dimers, Vincristine physically prevents their assembly into microtubules. This leads to a net depolymerization of existing microtubules and a failure to form new ones[1].
-
Disruption of Mitotic Spindle Formation: The inability to form functional microtubules prevents the construction of the mitotic spindle, the intricate apparatus responsible for segregating chromosomes into daughter cells during mitosis[1].
-
Metaphase Arrest: In the absence of a functional mitotic spindle, the cell cycle is arrested at the metaphase checkpoint. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death[2].
The following diagram illustrates the central role of Vincristine in disrupting microtubule dynamics and inducing apoptosis.
Caption: Vincristine's primary mechanism of action.
Part 2: Secondary and Downstream Therapeutic Targets
While β-tubulin is the direct binding partner of Vincristine, its therapeutic effects cascade through a network of downstream signaling pathways. These pathways represent potential secondary targets for combination therapies aimed at potentiating Vincristine's cytotoxicity.
The Apoptotic Machinery: Bcl-2 Family Proteins
Prolonged metaphase arrest induced by Vincristine triggers the intrinsic apoptotic pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate.
-
Therapeutic Implication: Overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism of resistance to chemotherapy. Targeting these proteins with small molecule inhibitors (e.g., Venetoclax) in combination with Vincristine could lower the threshold for apoptosis and enhance therapeutic efficacy. Several clinical trials are currently investigating the combination of Venetoclax with standard chemotherapy regimens that include Vincristine[4].
Nucleic Acid and Protein Synthesis
Emerging evidence suggests that Vincristine may also interfere with nucleic acid and protein synthesis by inhibiting the utilization of glutamic acid[1]. While this mechanism is considered secondary to its effects on microtubules, it contributes to the overall cellular stress and cytotoxicity.
-
Therapeutic Implication: This suggests that Vincristine's effects may be potentiated by agents that also induce metabolic stress or inhibit protein synthesis, creating a multi-pronged attack on cancer cells.
Part 3: Overcoming Resistance - Targeting the Culprits
The development of resistance is a major limitation to the long-term efficacy of Vincristine. Understanding the molecular basis of resistance is crucial for developing strategies to circumvent it.
Drug Efflux Pumps: The P-glycoprotein (P-gp) Transporter
One of the most well-characterized mechanisms of Vincristine resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is a broad-spectrum drug efflux pump that actively transports Vincristine out of the cancer cell, thereby reducing its intracellular concentration and preventing it from reaching its target.
-
Therapeutic Strategy: The development of P-gp inhibitors has been a long-standing goal in oncology. While early-generation inhibitors were hampered by toxicity, newer generations are being explored in combination with chemotherapy.
Tubulin Isotype Expression and Mutations
Alterations in the expression of different tubulin isotypes or mutations in the β-tubulin gene can also confer resistance to Vincristine. These changes can either reduce the binding affinity of Vincristine for its target or alter microtubule dynamics in a way that makes them less susceptible to the drug's effects.
-
Therapeutic Strategy: For patients with tumors harboring specific tubulin mutations, alternative microtubule-targeting agents that bind to different sites on tubulin (e.g., taxanes) may be more effective.
The following table summarizes the key therapeutic targets of Vincristine and potential strategies to enhance its efficacy.
| Target | Mechanism of Action/Resistance | Potential Therapeutic Strategy |
| Primary Target | ||
| β-Tubulin | Inhibition of microtubule polymerization, leading to mitotic arrest. | Development of novel vinca alkaloids with improved binding affinity and reduced neurotoxicity. |
| Secondary/Downstream Targets | ||
| Bcl-2 Family Proteins | Overexpression of anti-apoptotic members confers resistance. | Combination therapy with Bcl-2 inhibitors (e.g., Venetoclax). |
| Glutamic Acid Metabolism | Interference with nucleic acid and protein synthesis. | Combination with agents that induce metabolic stress. |
| Resistance Mechanisms | ||
| P-glycoprotein (P-gp) | Active efflux of Vincristine from the cancer cell. | Combination therapy with P-gp inhibitors. |
| Tubulin Mutations | Reduced binding affinity of Vincristine. | Use of alternative microtubule-targeting agents (e.g., taxanes). |
Part 4: Experimental Protocols for Target Validation
Validating the engagement of Vincristine with its targets and assessing the functional consequences are critical steps in both preclinical research and clinical settings.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Objective: To quantify the inhibitory effect of Vincristine on tubulin polymerization.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
PIPES buffer (pH 6.9)
-
Vincristine sulfate
-
Temperature-controlled spectrophotometer/plate reader capable of measuring absorbance at 340 nm
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Vincristine sulfate in DMSO.
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (100 mM).
-
-
Assay Setup:
-
On ice, add the following to a pre-chilled 96-well plate:
-
Tubulin polymerization buffer
-
Glycerol (to promote polymerization)
-
GTP (to a final concentration of 1 mM)
-
Vincristine at various concentrations (or vehicle control - DMSO)
-
Purified tubulin (to a final concentration of 2-3 mg/mL)
-
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each Vincristine concentration.
-
Calculate the IC50 value, which is the concentration of Vincristine that inhibits tubulin polymerization by 50%.
-
The following workflow diagram illustrates the tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Part 5: Future Perspectives and Clinical Landscape
Vincristine continues to be a vital component of many chemotherapy regimens, and ongoing research is focused on improving its therapeutic index. Current clinical trials are exploring several avenues:
-
Novel Formulations: Liposomal formulations of Vincristine (e.g., Marqibo) have been developed to enhance drug delivery to tumor tissues and reduce systemic toxicity[1][3].
-
Combination Therapies: As discussed, combining Vincristine with targeted agents that inhibit resistance mechanisms or potentiate its pro-apoptotic effects is a promising strategy[3][4][5].
-
Dosing Strategies: Studies are underway to optimize Vincristine dosing schedules, particularly in pediatric populations, to maximize efficacy while minimizing side effects[6][7].
Conclusion
While Vincristine is a long-established drug, a detailed understanding of its molecular targets continues to evolve. The primary interaction with β-tubulin remains the cornerstone of its mechanism, but a comprehensive view must encompass the downstream signaling pathways and the molecular machinery of drug resistance. For researchers and drug developers, these elements represent a rich landscape of potential therapeutic targets. By devising intelligent combination therapies and innovative drug delivery systems, the full potential of this classic anti-mitotic agent can be more fully realized, leading to improved outcomes for cancer patients.
References
-
Vincristine - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Vincristine in Cancer Therapy: Mechanisms, Efficacy, and Future Perspectives - PubMed. [Link]
-
Clinical Trials Using Vincristine - NCI. [Link]
-
Clinical Trials Using Vincristine Sulfate - NCI. [Link]
-
Vincristine Pharmacokinetics in Infants | Clinical Research Studies Listing - All IN for Health. [Link]
-
Study Details | NCT05359237 | Vincristine Pharmacokinetics in Infants - ClinicalTrials.gov. [Link]
-
Vincristine – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
Sources
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vincristine in Cancer Therapy: Mechanisms, Efficacy, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. Vincristine Pharmacokinetics in Infants | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Executive Summary & Scientific Context
Application Note: High-Integrity Preparation and Handling of VinSpinIC (Spindlin-1 Negative Control Probe)
This compound is the designated negative control compound for VinSpinIn , a potent and selective chemical probe targeting the Spindlin-1 (SPIN1) chromatin reader protein.[1][2]
In drug discovery and chemical biology, the integrity of the negative control is as critical as the active probe.[1][2] this compound is structurally analogous to VinSpinIn but lacks the specific binding affinity for the SPIN1 Tudor domains.[1][2] It serves to identify off-target effects; if a biological phenotype is observed with VinSpinIn but not with this compound, the effect can be confidently attributed to SPIN1 inhibition.[1][2]
Critical Directive: this compound stock solutions must be prepared, stored, and handled with the exact same rigor as the active probe (VinSpinIn) to ensure that any deviation in assay results is due to specific binding kinetics, not differential compound degradation or solvent effects.
Physicochemical Profile & Solubility
Before reconstitution, understand the physical nature of the reagent to prevent precipitation or degradation.[1][2]
| Property | Specification | Notes |
| Compound Name | This compound | Inactive Control for VinSpinIn |
| Target Class | Epigenetic Reader (SPIN1) | Negative Control (Non-binding) |
| Molecular Weight | ~700–800 Da (Check CoA) | Large hydrophobic small molecule |
| Primary Solvent | DMSO (Anhydrous) | Critical: Water intolerant in stock form |
| Solubility Limit | ~20 mM in DMSO | Do not exceed 20 mM to avoid crashing out |
| Appearance | White to Off-white Solid | Lyophilized powder |
| Storage (Solid) | -20°C or -80°C | Desiccated, protected from light |
Expert Insight: Unlike simple salts, this compound contains complex heterocyclic rings (see SMILES from SGC data).[1][2] It requires Anhydrous DMSO (≤0.2% water content) for stock preparation.[1][2] Using standard "benchtop" DMSO can introduce moisture, leading to hydrolysis or precipitation over time.[1][2]
Protocol: Stock Solution Preparation (10 mM Standard)
Objective: Create a verified 10 mM stock solution of this compound in DMSO, minimized for freeze-thaw degradation.
Reagents & Equipment
-
This compound (Solid): Equilibrate to room temperature (RT) before opening.
-
Solvent: DMSO, Anhydrous (Sigma-Aldrich or equivalent, ≥99.9%).[1][2]
-
Vials: Amber glass vials (borosilicate) or low-binding polypropylene tubes (e.g., Eppendorf LoBind).[1][2]
-
Environment: Fume hood (to maintain sterility and safety).
Step-by-Step Workflow
-
Thermal Equilibration (Crucial Step):
-
Calculation:
-
Solubilization:
-
Aliquoting (The "Single-Use" Rule):
-
Storage:
Experimental Workflow: Paired Probe Validation
The following diagram illustrates the logic of using this compound alongside VinSpinIn. The stocks must be treated identically to validate the "Target Engagement" node.[1][2]
Figure 1: Paired experimental logic for VinSpinIn (Active) and this compound (Control). Both compounds must undergo identical stock preparation and dilution steps to validate specific SPIN1 inhibition.
Quality Control & Troubleshooting
Self-Validating the Stock: Before running a costly NanoBRET or ChIP-seq assay, validate your this compound stock.[1][2]
| Observation | Diagnosis | Remediation |
| Precipitate upon thawing | DMSO absorbed moisture or stock is too concentrated.[1][2] | Warm to 37°C for 5 mins. If precipitate persists, discard. |
| Unexpected Toxicity | DMSO concentration in assay >0.5%.[1][2] | Ensure final assay DMSO is <0.1%.[1][2] this compound itself should be non-toxic at probe concentrations (1–5 µM).[1][2] |
| This compound shows activity | Cross-contamination with VinSpinIn.[1][2] | Critical Failure. Discard stocks. Never share pipette tips between Active and Control vials. |
Intermediate Dilutions:
-
Never add 100% DMSO stock directly to cell culture media.[1][2] This causes local precipitation ("shocking" the compound).[1][2]
-
Correct Method: Perform a serial dilution in DMSO first (e.g., to 1000x final concentration), then spike that into the media.[1][2]
References
-
Structural Genomics Consortium (SGC). VinSpinIn/VinSpinIC Probe Summary.[1][2] SGC Chemical Probes.[1][2] [Link]
-
Greschik, H. et al. (2017).[1][2] Discovery of a Potent and Selective Chemical Probe for the Chromatin Reader Spindlin-1. Journal of Medicinal Chemistry.[1][2] [Link][1][2]
Sources
Application Notes and Protocols for VinSpinIC: The Essential Inactive Control for Spindlin Protein Research
Authored by: Gemini, Senior Application Scientist
Abstract
The Spindlin (SPIN) family of proteins, particularly SPIN1, have emerged as critical epigenetic readers that recognize methylated histone marks and drive transcriptional programs implicated in numerous cancers. To dissect their function, the Structural Genomics Consortium has developed VinSpinIn, a potent, cell-active chemical probe that inhibits SPIN proteins. However, rigorous biological inquiry demands the ability to distinguish on-target effects from non-specific chemical activities. This document provides detailed application notes and protocols for the use of VinSpinIC, the structurally-related but biologically inactive control for VinSpinIn. Proper use of this compound is paramount for validating that any observed cellular phenotype is a direct consequence of Spindlin protein inhibition, ensuring the generation of robust, specific, and publishable data.
Introduction to the Spindlin Family and Chemical Probes
The Spindlin family consists of five Tudor domain-containing proteins (SPIN1-4) that act as "readers" of epigenetic marks. SPIN1, the most studied member, recognizes and binds to specific methylated histone residues, including histone H3 trimethylated on lysine 4 (H3K4me3).[1] This interaction recruits transcriptional machinery to target genes, activating signaling pathways crucial for cell proliferation, such as Wnt/β-catenin and PI3K/Akt.[1] Due to its overexpression in various cancers and its role in driving malignant phenotypes, SPIN1 has become a compelling target for therapeutic development.[1]
To facilitate the study of Spindlin biology, VinSpinIn was developed as a high-affinity chemical probe that occupies the histone-binding pocket of SPIN proteins, thereby inhibiting their function. To ensure that the biological effects observed upon treatment with VinSpinIn are specifically due to SPIN inhibition, it is essential to use a negative control. This compound ("Vinnie's Spindlin Inactive Control") is that control. It shares a very similar chemical scaffold to VinSpinIn but lacks significant binding affinity for the Spindlin proteins.[1] This document outlines the principles and protocols for using this compound to validate the on-target activity of VinSpinIn.
Mechanism of Action and Comparative Probe Data
The primary mechanism of VinSpinIn is the competitive inhibition of the Tudor domains of Spindlin proteins. By binding with high affinity, it prevents the recognition of methylated histone tails, thus blocking downstream gene transcription.
This compound was designed to be inert against these targets. The comparative data below, derived from biophysical assays, quantitatively demonstrates the difference in potency and is the foundation for this compound's function as a negative control.[1]
Table 1: Comparative Biophysical Data of VinSpinIn and this compound
| Compound | Target(s) | Isothermal Titration Calorimetry (ITC) Kd (SPIN1) | Thermal Shift (ΔTm in °C, SPIN1) | Cellular Activity |
| VinSpinIn | SPIN1, SPIN2A, SPIN2B, SPIN3 | ~10-130 nM (across family) | High (Significant stabilization) | Active |
| This compound | None (Inactive Control) | >130x weaker than VinSpinIn | Negligible (No stabilization) | Inactive |
Data synthesized from the Structural Genomics Consortium.[1]
The logic for using this probe-control pair is illustrated below. An ideal experiment will show a biological effect with VinSpinIn that is absent when using this compound at the same concentration.
Sources
Application Note: A Multi-Tiered Approach for Measuring the Efficacy of VinSpinIC, a Novel Microtubule-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to methodologies for characterizing the efficacy of VinSpinIC, a novel, hypothetical microtubule inhibitor designed to disrupt mitotic spindle function. As a senior application scientist, this note moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to efficacy assessment. We will cover a multi-tiered strategy encompassing initial cytotoxicity screening, detailed mechanistic studies in vitro, and preclinical evaluation in vivo, providing you with the foundational knowledge to rigorously evaluate this compound or similar compounds in your research pipeline.
Introduction: The Rationale for this compound Efficacy Testing
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.[2][3] this compound is conceptualized as a next-generation agent in this class, potentially belonging to the vinca alkaloid family, which primarily functions by destabilizing microtubules and inducing mitotic arrest.[4]
Effective drug development hinges on a thorough and mechanistically grounded assessment of a compound's efficacy. This requires a suite of assays that not only quantify cell death but also confirm target engagement and elucidate the specific cellular phenotypes induced by the drug. This guide presents an integrated workflow designed to provide a complete efficacy profile for this compound, from initial high-throughput screens to detailed preclinical validation.
Conceptual Mechanism of Action
This compound, like other microtubule-targeting agents, is presumed to exert its cytotoxic effects by disrupting the delicate balance of microtubule polymerization and depolymerization.[5] This disruption prevents the proper formation and function of the mitotic spindle, activating the spindle assembly checkpoint (SAC).[6] Prolonged activation of the SAC leads to a sustained arrest in the G2/M phase of the cell cycle, which can ultimately trigger apoptotic cell death.[7][8]
Figure 1: Conceptual signaling pathway for this compound-induced mitotic catastrophe.
Tier 1: In Vitro Primary Screening and Cytotoxicity Assessment
The initial evaluation of this compound involves determining its potency across various cancer cell lines and establishing a dose-response relationship.
Cell Viability Assays (MTT/SRB)
Causality: The first essential question is whether this compound reduces the viability of cancer cells. Assays like MTT or Sulforhodamine B (SRB) provide a quantitative measure of cell viability or proliferation, allowing for the calculation of the GI50 (concentration for 50% growth inhibition).[9][10] This is a foundational, high-throughput method to compare the sensitivity of different cell lines to the drug.[11]
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the drug concentration and use non-linear regression to calculate the GI50 value.
Cell Cycle Analysis by Flow Cytometry
Causality: To confirm that this compound's cytotoxic effect stems from its proposed anti-mitotic mechanism, we must verify that it induces cell cycle arrest at the G2/M phase.[12] Flow cytometry analysis of DNA content allows for the quantification of the cell population in each phase of the cell cycle. A significant increase in the G2/M population is a hallmark of microtubule-targeting agents.[7][13]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the calculated GI50 for 16-24 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS, then resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Tier 2: Mechanistic and Phenotypic Confirmation
Once primary cytotoxicity and mitotic arrest are confirmed, the next step is to visualize the direct effects of this compound on its target—the microtubule network—and to assess its impact on long-term cell survival.
Immunofluorescence Microscopy of the Microtubule Network
Causality: This technique provides direct visual evidence of target engagement.[14] By staining for α-tubulin, we can observe the morphological changes in the microtubule cytoskeleton induced by this compound, such as depolymerization of microtubules and the formation of aberrant mitotic spindles (e.g., monoastral spindles), which is a key indicator of anti-mitotic activity.[10][15][16]
Figure 2: Workflow for immunofluorescence staining of microtubules.
Protocol: Immunofluorescence Staining
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish to ~70% confluency.
-
Drug Treatment: Treat cells with this compound for a duration sufficient to induce mitotic arrest (e.g., 16 hours).
-
Fixation: Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[17][18]
-
Permeabilization & Blocking: If using paraformaldehyde, permeabilize the cells with 0.5% Triton X-100 in PBS. Block non-specific antibody binding with 3% BSA in PBS for 30-60 minutes.[17]
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., rat anti-tubulin) diluted in blocking buffer for 1 hour at room temperature.[17]
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Donkey anti-rat Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Counterstain DNA with DAPI. Mount the coverslip onto a microscope slide.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for microtubule depolymerization and abnormal spindle structures in treated cells compared to controls.
Clonogenic Survival Assay
Causality: While viability assays measure short-term metabolic activity, the clonogenic assay is the gold standard for determining a cell's ability to undergo "unlimited" division and form a colony after treatment.[19] It measures reproductive cell death and provides a more stringent assessment of long-term therapeutic efficacy than short-term cytotoxicity assays.[20][21][22]
Protocol: Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and plate a precise number of cells (e.g., 200-1000 cells, depending on treatment toxicity) into 6-well plates. Allow cells to attach.[20]
-
Treatment: Treat the attached cells with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[20]
-
Fixation and Staining: When colonies in the control wells are of sufficient size (at least 50 cells), remove the medium, fix the colonies with a solution like 6% glutaraldehyde, and stain with 0.5% crystal violet.[19]
-
Colony Counting: Carefully wash the plates and air-dry. Count the number of colonies containing ≥50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to generate a dose-survival curve.
Tier 3: Biochemical and Cellular Target Engagement
Confirming that this compound directly interacts with tubulin and affects its polymerization dynamics is crucial for validating its mechanism of action.
In Vitro Tubulin Polymerization Assay
Causality: This cell-free assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[23] By monitoring the change in turbidity (light scattering) of a tubulin solution over time, one can determine if a compound inhibits or promotes polymerization. For a vinca-like agent, we expect to see potent inhibition of polymerization.[24][25]
Protocol: Tubulin Polymerization Assay
-
Preparation: Resuspend purified tubulin protein in a polymerization buffer (e.g., BRB80 with GTP) on ice.[23]
-
Reaction Setup: In a 96-well plate, add various concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).
-
Initiation: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measurement: Measure the absorbance at 340 nm every 30 seconds for 60 minutes to monitor the kinetics of microtubule assembly.[23]
-
Analysis: Plot absorbance versus time. Compare the polymerization curves of this compound-treated samples to controls to determine its effect on the rate and extent of tubulin assembly.
Cellular Target Engagement: Tubulin Post-Translational Modifications
Causality: The stability of microtubules is linked to post-translational modifications (PTMs) of tubulin subunits. For instance, stabilized microtubules tend to accumulate acetylated and detyrosinated α-tubulin.[26] While this compound is a destabilizer, assessing these PTMs can provide insight into the cellular response and confirm that the microtubule network is being perturbed. This can be measured via Western Blot.
In Vivo Efficacy Assessment
The ultimate test of a potential therapeutic is its ability to inhibit tumor growth in a living organism.
Xenograft Tumor Models
Causality: In vivo models are critical for evaluating a drug's efficacy in a complex biological system, taking into account its pharmacokinetics and potential toxicities.[1] In a typical xenograft model, human cancer cells are implanted in immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.[27]
Protocol: Xenograft Efficacy Study Workflow
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Administration: Administer the compound according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., intraperitoneal, intravenous).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.[1]
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Data Summary and Interpretation
A multi-tiered approach generates a comprehensive dataset. The table below summarizes the key assays and their primary outputs.
| Tier | Assay | Purpose | Key Quantitative Readout |
| 1 | Cell Viability (MTT/SRB) | Determine cytotoxic potency | GI50 / IC50 |
| 1 | Cell Cycle Analysis | Confirm anti-mitotic MoA | % of cells in G2/M phase |
| 2 | Immunofluorescence | Visualize effect on cytoskeleton | Phenotypic changes (e.g., spindle disruption) |
| 2 | Clonogenic Survival Assay | Assess long-term reproductive death | Surviving Fraction (SF) |
| 3 | Tubulin Polymerization | Confirm direct interaction with tubulin | Inhibition of polymerization rate/extent |
| In Vivo | Xenograft Model | Evaluate preclinical efficacy | Tumor Growth Inhibition (TGI) % |
Conclusion
References
-
Clonogenic Assay - Bio-protocol. (2025, February 5). Retrieved from [Link]
-
Markers predicting clinical benefit in breast cancer from microtubule-targeting agents | Scilit. (n.d.). Retrieved from [Link]
-
Immunofluorescence staining of microtubules - Bio-protocol. (n.d.). Retrieved from [Link]
-
Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf - mcgillradiobiology.ca. (n.d.). Retrieved from [Link]
-
Abdullah, N. M., Rosania, G. R., & Shedden, K. (2009). Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. PLOS ONE, 4(2), e4470. [Link]
- Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
-
Clonogenic Assay: Adherent Cells - PMC - NIH. (2011, March 13). Retrieved from [Link]
-
G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC. (n.d.). Retrieved from [Link]
-
Predictive markers of tubulin-targeting agents in breast cancer - PubMed. (2008, March 15). Retrieved from [Link]
-
Microtubule-Binding Proteins as Promising Biomarkers of Paclitaxel Sensitivity in Cancer Chemotherapy - PubMed. (2016, March 15). Retrieved from [Link]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC. (2023, August 12). Retrieved from [Link]
-
Non-linear Dose Response of Lymphocyte Cell Lines to Microtubule Inhibitors - PMC. (2019, April 24). Retrieved from [Link]
- DeBonis, S., Skoufias, D. A., Lebeau, L., Lopez, R., Robin, G., Margolis, R. L., Wade, R. H., & Kozielski, F. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079–1090.
-
Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs - JCI. (2000, February 15). Retrieved from [Link]
-
Clonogenic Cell Survival Assay - Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling - cellproduce. (2011, February 23). Retrieved from [Link]
-
Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines | Open Biology | The Royal Society. (2021, September 8). Retrieved from [Link]
-
Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - MDPI. (2021, October 18). Retrieved from [Link]
-
Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging. (n.d.). Retrieved from [Link]
-
A Novel Microtubule Inhibitor Overcomes Multidrug Resistance in Tumors - AACR Journals. (2018, October 15). Retrieved from [Link]
-
Cell death response to anti-mitotic drug treatment in cell culture, mouse tumor model and the clinic in - Endocrine-Related Cancer. (n.d.). Retrieved from [Link]
-
Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy - MDPI. (2025, August 8). Retrieved from [Link]
-
WX-132-18B, a novel microtubule inhibitor, exhibits promising anti-tumor effects | Oncotarget. (2017, September 22). Retrieved from [Link]
-
In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC. (2016, July 16). Retrieved from [Link]
-
Do all the microtubule inhibitors act by arresting cell at G2-M? - ResearchGate. (2014, July 30). Retrieved from [Link]
-
How do anti-mitotic drugs kill cancer cells? - Journals Gateway | The Company of Biologists. (2009, August 1). Retrieved from [Link]
-
Measuring microtubule dynamics - PMC - NIH. (2018, October 4). Retrieved from [Link]
-
Cell Type Variation in Responses to Antimitotic Drugs that Target Microtubules and Kinesin-5 - AACR Journals. (2008, May 1). Retrieved from [Link]
-
Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC. (n.d.). Retrieved from [Link]
-
A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - Frontiers. (2020, April 29). Retrieved from [Link]
-
(PDF) Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - ResearchGate. (2023, August 24). Retrieved from [Link]
-
INSILICO ANALYSIS OF VINCA ALKALOIDS AS ANTIMITOTIC AND ANTI-MICROTUBULE AGENTS: A POTENTIAL CURE FOR CANCER. (2015, July 1). Retrieved from [Link]
-
Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - MDPI. (n.d.). Retrieved from [Link]
-
The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Evidence for Microtubule Target Engagement in Tumors of Patients Receiving Ixabepilone | Clinical Cancer Research - AACR Journals. (2007, December 19). Retrieved from [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Retrieved from [Link]
-
BM6, a new semi-synthetic Vinca alkaloid, exhibits its potent in vivo anti-tumor activities via its high binding affinity for tubulin and improved pharmacokinetic profiles - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]
-
DNA Binding Studies of Vinca Alkaloids: Experimental and Computational Evidence. (2025, August 9). Retrieved from [Link]
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- 1. WX-132-18B, a novel microtubule inhibitor, exhibits promising anti-tumor effects | Oncotarget [oncotarget.com]
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- 4. ijpsr.com [ijpsr.com]
- 5. Predictive markers of tubulin-targeting agents in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-linear Dose Response of Lymphocyte Cell Lines to Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors | PLOS One [journals.plos.org]
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- 27. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
Application Notes: The Critical Role of VinSpinIC as a Negative Control in Western Blotting for Spindlin (Spin) Family Protein Inhibition Studies
Abstract
This document provides a detailed protocol and scientific rationale for the use of VinSpinIC in Western blotting experiments. This compound is the structurally similar but biologically inactive control for VinSpinIn, a potent chemical probe that inhibits the Spindlin (Spin) family of Tudor domain-containing proteins. The primary application of this compound is to serve as a crucial negative control, ensuring that the cellular effects observed upon treatment with VinSpinIn are a direct result of Spindlin inhibition and not due to off-target or compound-scaffold effects. This guide is intended for researchers in cell biology, oncology, and drug development investigating the signaling pathways regulated by Spindlin proteins.
Background: The Spindlin Family and the Necessity of a Validated Control
The Spindlin (Spin) family consists of five members (Spin1, Spin2A, Spin2B, Spin3, Spin4) that act as epigenetic "readers."[1] These proteins recognize and bind to methylated histone marks, most notably histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1] Spindlin1 (Spin1), the most studied member, is overexpressed in numerous cancers and promotes cell proliferation by activating key oncogenic pathways, including Wnt/β-catenin and PI3K/Akt.[1]
To study the function of these proteins, the Structural Genomics Consortium (SGC) developed VinSpinIn, a potent, cell-active inhibitor of the Spin protein family.[1] However, the use of any small molecule inhibitor carries the risk of off-target effects. To address this, this compound was developed. It is a close structural analog of VinSpinIn that does not bind to or inhibit Spin proteins.[1] Therefore, any biological endpoint—such as a change in protein expression or phosphorylation measured by Western blot—that is observed with VinSpinIn but not with this compound can be confidently attributed to the inhibition of the target Spindlin proteins.
Principle of the Application: Validating Downstream Pathway Modulation
The experimental design hinges on a clear, logical framework. Spin1 is known to promote the transcription of genes that drive cell proliferation. By inhibiting Spin1 with VinSpinIn, we expect to see a downstream effect on the proteins within these activated pathways. The PI3K/Akt pathway is a well-established downstream target.[1] A key event in this pathway is the phosphorylation of Akt.
Therefore, a robust Western blot experiment would be to treat cancer cells with VinSpinIn and its inactive control, this compound, and probe for changes in the phosphorylation of Akt (p-Akt) at Ser473 or Thr308.
-
Hypothesis: Treatment with VinSpinIn will decrease p-Akt levels, while treatment with this compound will have no effect compared to a vehicle control. Total Akt levels should remain unchanged across all treatments, serving as a sample loading control.
This experimental design provides a self-validating system to confirm the on-target activity of VinSpinIn in a cellular context.
Diagram 1: The Role of this compound in Validating On-Target Inhibition
Caption: Logic diagram illustrating how VinSpinIn inhibits Spindlin1, while this compound does not.
Detailed Protocol: Western Blotting for p-Akt/Akt Modulation
This protocol outlines the steps for treating cells with VinSpinIn and this compound, followed by Western blot analysis of Akt phosphorylation.
3.1 Materials and Reagents
| Reagent | Recommended Supplier | Catalog # |
| VinSpinIn | SGC | SGC-VINSPININ |
| This compound | SGC | SGC-VINSPINIC |
| Cancer Cell Line (e.g., HeLa, MCF7) | ATCC | Various |
| DMEM/RPMI-1640 Culture Medium | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Tech. | #5872 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | #1610747 |
| PVDF Membrane, 0.45 µm | Millipore | IPVH00010 |
| Non-fat Dry Milk or BSA | Bio-Rad | Various |
| Rabbit anti-Phospho-Akt (Ser473) | Cell Signaling Tech. | #4060 |
| Rabbit anti-Akt (pan) | Cell Signaling Tech. | #4691 |
| Mouse anti-GAPDH | Cell Signaling Tech. | #97166 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech. | #7074 |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Tech. | #7076 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
3.2 Experimental Workflow
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from cell culture to final data analysis.
3.3 Step-by-Step Methodology
Step 1: Cell Culture and Plating
-
Culture your chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 10⁵ cells/well for HeLa). Allow cells to adhere overnight.
Step 2: Compound Preparation and Treatment
-
Prepare 10 mM stock solutions of VinSpinIn and this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solutions in pre-warmed complete culture medium to final working concentrations. A recommended concentration range for cellular assays is 0.5 to 3 µM.[1]
-
Prepare the following treatment groups in triplicate:
-
Vehicle Control: Medium with DMSO (at the same final concentration as the compound-treated wells).
-
Inactive Control: Medium with this compound (e.g., 1 µM).
-
Active Probe: Medium with VinSpinIn (e.g., 1 µM).
-
-
Aspirate the old medium from the cells and replace it with the treatment media.
-
Incubate for a duration determined by the biological question (e.g., 6, 12, or 24 hours). A 24-hour time point is often sufficient to observe changes in protein expression or phosphorylation.
Step 3: Protein Lysate Preparation
-
After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer, supplemented with Protease and Phosphatase Inhibitor Cocktail, to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Step 4: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load 20-30 µg of total protein per lane.
-
Prepare the samples for loading by adding 4X Laemmli Sample Buffer and boiling at 95-100°C for 5-10 minutes.
Step 5: SDS-PAGE and Protein Transfer
-
Load 20-30 µg of each protein sample into the wells of a 4-15% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[2]
Step 6: Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For phospho-antibodies, BSA is generally recommended to reduce background.[3]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in blocking buffer.
-
Anti-p-Akt (Ser473): 1:1000 dilution in 5% BSA/TBST.
-
Anti-Akt (pan): 1:1000 dilution in 5% milk/TBST.
-
Anti-GAPDH: 1:5000 dilution in 5% milk/TBST.
-
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (anti-rabbit for p-Akt/Akt, anti-mouse for GAPDH) diluted 1:2000 in blocking buffer.
-
Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.
Step 7: Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer’s protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each lane. Then, normalize this ratio to the loading control (GAPDH) to correct for any loading inaccuracies.
Expected Results and Interpretation
The ideal result will demonstrate the specific, on-target effect of VinSpinIn.
-
Vehicle Lane: Basal level of p-Akt.
-
This compound Lane: p-Akt level should be identical or very similar to the Vehicle lane. This is the key control result, demonstrating that the compound scaffold itself does not affect the pathway.
-
VinSpinIn Lane: A significant decrease in p-Akt signal compared to both the Vehicle and this compound lanes.
-
Total Akt & GAPDH: Band intensity should be consistent across all lanes, confirming equal protein loading.
Any effect seen in both the VinSpinIn and this compound lanes would suggest an off-target effect unrelated to Spindlin inhibition, and the data should be interpreted with caution.
Troubleshooting Common Western Blot Issues
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Signal | Insufficient protein load; Inactive antibody; Poor transfer.[2][4][5] | Verify protein concentration and load more (up to 40 µg). Use a fresh antibody aliquot. Check transfer efficiency with Ponceau S stain.[2] |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing.[2][3][4] | Increase blocking time to 90 minutes or switch blocking agent (e.g., milk to BSA). Titrate primary antibody concentration. Increase the number and duration of TBST washes.[6] |
| Non-specific Bands | Primary antibody concentration too high; Cell lysate degradation.[4][5] | Optimize antibody dilution. Always use fresh protease/phosphatase inhibitors in your lysis buffer.[5] |
| Uneven Loading (Loading control varies) | Inaccurate protein quantification; Pipetting errors.[2] | Be meticulous during the BCA assay and sample loading. If bands are still uneven, use the loading control to normalize the data for the target protein. |
References
-
VinSpinIn A chemical probe for the Spin family proteins. Structural Genomics Consortium. [Link]
-
Common Challenges in Western Blotting and How to Overcome Them. MBL International. [Link]
-
Midbody localization of vinexin recruits rhotekin to facilitate cytokinetic abscission. PMC. [Link]
-
Vinculin, an intracellular protein localized at specialized sites where microfilament bundles terminate at cell membranes. PubMed. [Link]
-
Western Blot Troubleshooting: 10 Common Problems and Solutions. Lab Manager. [Link]
-
New Insights into Vinculin Function and Regulation. PMC. [Link]
-
Regional and cellular localization of VGLUT1 Venus in the brain. ResearchGate. [Link]
-
Vinculin in cell–cell and cell–matrix adhesions. PMC. [Link]
-
Vinexin: A Novel Vinculin-binding Protein with Multiple SH3 Domains Enhances Actin Cytoskeletal Organization. PMC. [Link]
-
A review of protein-protein interaction and signaling pathway of Vimentin in cell regulation, morphology and cell differentiation in normal cells. ResearchGate. [Link]
-
Vinculin. Wikipedia. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Vinculin - Homo sapiens (Human). UniProt. [Link]
-
Common Errors in the Western Blotting Protocol. Precision Biosystems. [Link]
-
What went wrong? A Western Blot Troubleshooting Guide. Science Imaging Scandinavia AB. [Link]
Sources
- 1. VinSpinIn | Structural Genomics Consortium [thesgc.org]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. scienceimaging.se [scienceimaging.se]
- 6. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Troubleshooting & Optimization
VinSpinIC Technical Support Center: Troubleshooting Solubility Issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for VinSpinIC. As Senior Application Scientists, we understand that achieving reliable and reproducible experimental results begins with the proper handling and dissolution of your small molecule inhibitor. This compound, like many potent and specific inhibitors, possesses physicochemical properties that can present challenges to its solubility.[1] This guide is designed to provide you with in-depth, practical solutions to common solubility issues, ensuring the integrity of your experiments and the accuracy of your data.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding this compound solubility.
Q1: What is the recommended solvent for creating a stock solution of this compound?
For initial stock solution preparation, we strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful, polar, aprotic organic solvent capable of dissolving a wide range of small molecules, including those with low aqueous solubility.[3][4] We empirically recommend a standard storage concentration of 50 mM for most small-molecule inhibitors, though this should be adjusted if precipitation occurs.[5]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
This is a common phenomenon known as "crashing out" and occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock to an aqueous environment.[6] The aqueous buffer cannot maintain the high concentration of the compound that was possible in DMSO. The key is to ensure the final concentration in your aqueous medium is below this compound's aqueous solubility limit.
Q3: Can I dissolve this compound directly into an aqueous buffer like PBS or Tris?
Directly dissolving this compound in aqueous buffers is not recommended.[6] Like many small molecule inhibitors, it has poor aqueous solubility.[6][7] The most reliable method is to first create a concentrated stock solution in DMSO and then dilute this into your buffer.[6]
Q4: How does the pH of my buffer affect this compound's solubility?
The solubility of many compounds is strongly dependent on the pH of the solution.[8] For ionizable compounds, pH can dramatically alter solubility; weak acids are more soluble at a pH above their pKa, while weak bases are more soluble at a pH below their pKa.[9] While the specific ionizable properties of this compound are proprietary, if you consistently experience precipitation, a modest adjustment of your buffer's pH (while staying within the optimal range for your assay) may be beneficial.[6][10]
Q5: What is the best way to store my this compound stock solution?
For long-term stability, store your DMSO stock solution of this compound at -80°C. For shorter-term storage (up to one month), -20°C is acceptable.[6] It is crucial to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[11]
In-Depth Troubleshooting Guides
When simple answers aren't enough, these guides provide a systematic approach to resolving more complex solubility challenges.
Guide 1: Optimizing Stock Solution Preparation
The foundation of a successful experiment is a properly prepared stock solution.[11][12]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Preparation: Ensure your workspace is clean.[11] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[11] For potent compounds like this compound, it's crucial to handle them in a chemical fume hood or a designated containment area to minimize exposure.[11][13][14]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.[15][16] For 1 mL of a 10 mM stock, you would weigh out the mass equivalent to its molecular weight in milligrams.
-
Transfer: Quantitatively transfer the weighed powder into a sterile, appropriate-sized tube or volumetric flask.[11][16] A funnel can help prevent loss of powder.[11]
-
Dissolution: Add the calculated volume of anhydrous DMSO.[6] Vortex thoroughly.[6] If the compound does not dissolve completely, gentle warming (up to 37°C) in a water bath or brief sonication can be employed to aid dissolution.[6]
-
Homogenization: Once fully dissolved, ensure the solution is homogeneous by inverting the capped container several times.[11]
-
Storage: Aliquot into single-use volumes and store at -80°C.[6]
Causality Behind Key Steps:
-
Anhydrous DMSO: Water can decrease the solubilizing power of DMSO and can introduce variability.
-
Quantitative Transfer: Ensures the final concentration of your stock solution is accurate.[16]
-
Gentle Warming/Sonication: Increases the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice and dissolution.[17]
Guide 2: Addressing Precipitation in Aqueous Buffers
This is the most frequent challenge users encounter. The following decision tree and protocols will help you systematically overcome this issue.
Troubleshooting Workflow for Aqueous Precipitation:
Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.
Detailed Protocols for Advanced Solubilization:
-
Protocol A: The Co-Solvent Approach Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[7][18] Commonly used co-solvents include polyethylene glycol 400 (PEG 400) and ethanol.[7]
-
Prepare a highly concentrated primary stock of this compound in 100% DMSO.
-
Create a secondary, intermediate stock by diluting the primary stock in your chosen co-solvent (e.g., PEG 400).
-
Finally, dilute this intermediate stock into your final aqueous buffer. This stepwise dilution can prevent the abrupt solvent change that causes precipitation.
-
-
Protocol B: Utilizing Surfactants Surfactants can solubilize hydrophobic compounds by forming micelles.[7][18] Non-ionic surfactants like Tween-20 or Pluronic F-68 are often used in biological assays.[7][19]
-
Prepare your aqueous assay buffer and add a low concentration of surfactant (e.g., 0.01-0.05% Tween-20).[17]
-
Vortex the buffer to ensure the surfactant is evenly dispersed.
-
Slowly add your DMSO stock of this compound to the surfactant-containing buffer while vortexing.
Note: Always run a vehicle control with the same concentration of DMSO and any co-solvents or surfactants to ensure they do not interfere with your assay.[20]
-
Guide 3: Special Considerations for Cell-Based Assays
Solubility issues in cell culture media can lead to inaccurate dosing and cytotoxicity.
Key Factors and Mitigation Strategies:
| Factor | Issue | Mitigation Strategy |
| Final DMSO Concentration | High concentrations of DMSO (>0.5%) can be toxic to many cell lines.[21][22] | Prepare a more concentrated DMSO stock so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration at or below 0.1%.[22] |
| Serum Proteins | Components in fetal bovine serum (FBS) can bind to small molecules, affecting their free concentration and solubility. | If precipitation is observed, consider briefly sonicating the final solution or slightly increasing the serum percentage if your experimental design allows.[17] |
| Media Components | Salts and other components in cell culture media can sometimes reduce the solubility of compounds compared to simple buffers.[19] | Always perform a visual inspection for precipitation after adding this compound to the media. If observed, reduce the final concentration. |
Experimental Workflow for Cell-Based Assays:
Caption: Workflow for preparing this compound working solutions for cell culture.
References
-
Dave, V. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. URL: [Link]
-
Singh, A., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. URL: [Link]
-
Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. URL: [Link]
-
(2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. URL: [Link]
-
(2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. URL: [Link]
-
Sheikh, S., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. URL: [Link]
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. URL: [Link]
-
(2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. URL: [Link]
-
(2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. URL: [Link]
-
Bøgh, M. K., & Nielsen, H. M. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. URL: [Link]
-
Dahlin, J. L., et al. (2015). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. URL: [Link]
-
(2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. URL: [Link]
-
Al-Kasmi, B., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. URL: [Link]
-
Sanchez-Felix, M. V., et al. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. ACS Publications. URL: [Link]
-
(2014, July 31). How to enhance drug solubility for in vitro assays?. ResearchGate. URL: [Link]
-
(n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). URL: [Link]
-
(2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. URL: [Link]
-
Boonen, K., et al. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. URL: [Link]
-
(n.d.). PH and Solvent Effect on Drug Solubility. URL: [Link]
-
(2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. URL: [Link]
-
(n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf America Latina. URL: [Link]
-
El-Hussein, A., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC. URL: [Link]
-
(2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. URL: [Link]
-
(2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. URL: [Link]
-
(n.d.). Aqueous Solubility. Creative Biolabs. URL: [Link]
-
(n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. URL: [Link]
-
(n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. URL: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. URL: [Link]
-
(2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. URL: [Link]
-
Liu, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. URL: [Link]
-
(2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. URL: [Link]
-
(2013, September 10). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. URL: [Link]
-
(2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. URL: [Link]
-
He, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. URL: [Link]
-
(n.d.). Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. URL: [Link]
-
(n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. URL: [Link]
-
Kawai, A., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. URL: [Link]
-
(n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. URL: [Link]
Sources
- 1. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf America Latina [eppendorf.com]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. info.gbiosciences.com [info.gbiosciences.com]
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- 22. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
improving the efficacy of VinSpinIC treatment
Advanced Troubleshooting & Optimization Guide
Welcome to the VinSpinIC Technical Support Center.
As the Senior Application Scientist for the this compound program, I have curated this guide to address the specific technical challenges reported by our user base. This compound is a next-generation microtubule destabilizing agent (MDA) designed for enhanced potency over traditional Vinca alkaloids. However, its hydrophobic nature and cell-cycle-dependent mechanism require precise experimental conditions to ensure reproducible
Module 1: Formulation & Solubility
Issue: Users report precipitation when diluting this compound stocks into cell culture media, leading to inconsistent dosing.
The Science of Solubility
This compound, like many potent MDAs, is highly lipophilic. While soluble in 100% DMSO, it is prone to "crashing out" (precipitating) when introduced rapidly into aqueous, serum-rich media. This micro-precipitation is often invisible to the naked eye but results in a lower effective concentration reaching the cells, artificially inflating your
Protocol: The "Sandwich" Dilution Method
To prevent precipitation shock, do not pipette the 10 mM DMSO stock directly into the cell culture well. Use this intermediate dilution step:
-
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into 100% sterile PBS (not media) to create a 1 mM working solution.
-
Note: If precipitation occurs here, use a Step-Down Solvent approach: Dilute 10 mM stock into 50% DMSO/50% PBS first.
-
-
Pre-warm Media: Ensure your culture media is at 37°C. Cold media accelerates precipitation of hydrophobic compounds.
-
Rapid Dispersion: Add the working solution to the media while vortexing gently or swirling immediately.
Visualization: Solubilization Workflow
Figure 1: Step-wise dilution strategy to maintain this compound solubility in aqueous media.
Module 2: Efficacy & Variability
Issue:
The Confluency Effect
This compound targets the mitotic spindle. Therefore, it is cell-cycle specific —it only kills cells actively undergoing division (M-phase).
-
Low Density: Cells cycle rapidly; this compound traps them in mitosis efficiently.
-
High Density (Confluent): Contact inhibition arrests cells in G0/G1. These cells are refractory to this compound because they are not forming spindles. This is a known phenomenon termed Density-Dependent Chemoresistance [2].
Troubleshooting Matrix: Seeding Density vs. Efficacy
| Parameter | Low Density (30-50% Confluency) | High Density (>80% Confluency) | Recommendation |
| Proliferation Rate | High (Log Phase) | Low (Plateau Phase) | Target Log Phase for treatment. |
| Drug Uptake | High per cell | Reduced (Crowding effect) | Normalize to protein content if needed. |
| Observed | Accurate (Lower) | Artificially High (Resistant) | Standardize seeding density. |
| Mechanism | Mitotic Arrest | G0/G1 Quiescence | Do not treat confluent plates. |
Action Item: For reproducible
Module 3: Mechanistic Validation
Issue: How do I confirm this compound is working via the proposed mechanism (Microtubule Destabilization) and not general toxicity?
Protocol: Immunofluorescence for Spindle Collapse
To validate the "Spin" (Spindle) component of the drug's action, you must visualize the disruption of the microtubule network.
-
Seed Cells: HeLa or U2OS cells on glass coverslips.
-
Treat: this compound (
) for 4 hours. -
Fix: 4% Paraformaldehyde (warm) for 15 min. Do not use Methanol as it can alter microtubule architecture artifacts.
-
Stain:
-
Primary Ab: Anti-
-Tubulin (1:1000). -
Secondary Ab: AlexaFluor-488 (Green).
-
Nuclear Stain: DAPI (Blue).
-
-
Expected Result: Control cells will show organized filaments. This compound-treated cells will show diffuse green staining (depolymerized tubulin) and condensed chromatin (prometaphase arrest).
Visualization: Mechanism of Action Signaling
Figure 2: this compound binds tubulin dimers, preventing polymerization and triggering the Spindle Assembly Checkpoint [3].
References
-
Patel, K., et al. (2025).[1] "DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of hydrophobic drugs."[1] Cancer Research. Link
-
Punyamurtula, U., et al. (2023). "Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS)." Oncotarget. Link
-
Bates, D., & Eastman, A. (2017). "Microtubule destabilising agents: far more than just antimitotic anticancer drugs."[2] British Journal of Clinical Pharmacology. Link
Sources
challenges in VinSpinIC research and how to overcome them
Welcome to the . This guide is designed to provide in-depth troubleshooting for common challenges encountered during the investigation of the VinSpinIC signaling pathway. As researchers dedicated to unraveling the complexities of this novel intracellular cascade, you may face unique experimental hurdles. This resource, structured in a question-and-answer format, offers practical, field-proven solutions to overcome these challenges, ensuring the integrity and reproducibility of your data.
Section 1: Co-Immunoprecipitation (Co-IP) of this compound Complexes
Co-immunoprecipitation is a cornerstone technique for elucidating the protein-protein interactions that drive this compound signaling.[1] However, the transient and often weak nature of these interactions can present significant challenges.[2]
FAQ: Troubleshooting VinSpin-Co-IP
Question 1: I'm not detecting my prey protein, "Spin-Associated Protein 7" (SAP7), after co-immunoprecipitating my bait, "Vin-Kinase 2" (VK2). What could be the issue?
Answer:
This is a common issue in Co-IP experiments, often stemming from several factors. Let's break down the potential causes and solutions.
-
Causality: The interaction between VK2 and SAP7 might be too weak or transient to survive the experimental conditions. Alternatively, the lysis buffer composition could be disrupting the interaction, or the antibody used for immunoprecipitation might be sterically hindering the binding of SAP7 to VK2.[2][3]
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: The stringency of your lysis buffer is critical. A buffer that is too harsh can disrupt protein-protein interactions.[3]
-
Recommendation: Start with a gentle, non-denaturing lysis buffer. If you are using a RIPA buffer, which contains ionic detergents, consider switching to a buffer with non-ionic detergents like NP-40 or Triton X-100.[3] You can also try decreasing the detergent concentration. For interactions known to be weak, a buffer with low salt concentration may be beneficial.[4]
-
-
Antibody Selection and Validation: The antibody is the heart of the Co-IP.
-
Recommendation: Ensure your anti-VK2 antibody is validated for IP applications. Polyclonal antibodies can sometimes be more efficient at capturing protein complexes as they recognize multiple epitopes.[4] If you suspect the antibody is blocking the interaction site, try a different antibody that targets a different region of VK2.[2]
-
-
Cross-linking: For very transient interactions, in vivo cross-linking can stabilize the protein complex before lysis.
-
Recommendation: Consider using a reversible cross-linker like formaldehyde or DSP. Be aware that this will require optimization of the cross-linking and reversal conditions.
-
-
Increase Protein Input: The abundance of your proteins of interest can be a limiting factor.
-
Recommendation: Increase the amount of cell lysate used for the IP. If the expression of VK2 or SAP7 is low, you might need to transfect cells to overexpress the proteins.[4]
-
-
Incubation Time: Insufficient incubation time can lead to incomplete capture of the protein complex.
-
Recommendation: Optimize the incubation time of the antibody with the lysate. Overnight incubation at 4°C is a common starting point.[5]
-
-
Question 2: I'm seeing a lot of non-specific bands in my Co-IP, obscuring the detection of my prey protein. How can I reduce this background?
Answer:
High background is often due to non-specific binding of proteins to the beads or the antibody.[6]
-
Causality: Proteins can non-specifically adhere to the agarose or magnetic beads used for IP. The antibody itself can also have off-target interactions. Insufficient washing is another major contributor to high background.[7]
-
Troubleshooting Steps:
-
Pre-clearing the Lysate: This is a crucial step to remove proteins that non-specifically bind to the beads.[8]
-
Optimize Washing Steps: The washing procedure is a delicate balance between removing non-specific binders and preserving the specific interaction.[8]
-
Recommendation: Increase the number of washes and/or the volume of wash buffer. You can also increase the stringency of the wash buffer by slightly increasing the detergent or salt concentration.[6] However, be cautious not to disrupt the specific interaction.
-
-
Blocking: Blocking non-specific binding sites on the beads can be effective.
-
Recommendation: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) before adding them to the lysate.[4]
-
-
Antibody Concentration: Using too much antibody can increase non-specific binding.[4]
-
Recommendation: Titrate your antibody to determine the optimal concentration that gives the best signal-to-noise ratio.[4]
-
-
Isotype Control: Always include an isotype control (a non-specific antibody of the same isotype as your primary antibody) to differentiate between specific and non-specific binding.[3]
-
Experimental Protocol: VinSpin-Co-IP
This protocol is a starting point and should be optimized for your specific proteins of interest.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against your bait protein (e.g., anti-VK2) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a modified wash buffer).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Diagram: VinSpin-Co-IP Workflow
Caption: A streamlined workflow for co-immunoprecipitation of this compound protein complexes.
Section 2: Western Blotting for this compound Pathway Components
Western blotting is essential for detecting and quantifying the expression levels of this compound proteins. However, achieving a clean and strong signal can be challenging.
FAQ: Troubleshooting VinSpin-Western Blot
Question 1: I'm not getting any signal for my target protein, "Spin-Effector 3" (SE3), on my Western blot, even though I know it should be expressed.
Answer:
A complete lack of signal can be frustrating, but it's a solvable problem. The issue could lie in your sample preparation, the protein transfer, or the antibody incubations.[10]
-
Causality: The most common culprits are insufficient protein loading, poor transfer of the protein from the gel to the membrane, or inactive primary or secondary antibodies.[11][12]
-
Troubleshooting Steps:
-
Verify Protein Transfer: Before blocking, stain your membrane with Ponceau S to visualize the transferred proteins. This will confirm if the transfer was successful.[10] If the transfer was poor, check your transfer setup for air bubbles and ensure good contact between the gel and the membrane.[13]
-
Optimize Antibody Concentrations: The dilutions of your primary and secondary antibodies are critical.
-
Recommendation: Titrate your antibodies to find the optimal concentration. If the datasheet provides a starting dilution, try a range around that recommendation.[14]
-
-
Check Antibody Activity: Antibodies can lose activity if not stored properly.
-
Recommendation: Test your primary antibody with a positive control (a lysate from cells known to express high levels of SE3).[11]
-
-
Increase Protein Load: If SE3 is a low-abundance protein, you may need to load more protein onto the gel.[13]
-
Recommendation: Perform a protein concentration assay on your lysates and aim to load 20-30 µg of total protein per lane.[14]
-
-
Blocking Buffer: Over-blocking can sometimes mask the epitope.
-
Recommendation: Reduce the blocking time or try a different blocking agent (e.g., switch from milk to BSA, or vice versa).[12]
-
-
Question 2: My Western blots for "Phospho-Vin-Kinase 2" have high background, making it difficult to see the specific band.
Answer:
High background can be caused by several factors, including non-specific antibody binding and insufficient washing.[15]
-
Causality: The primary or secondary antibody may be binding to other proteins on the membrane, or the blocking step may have been insufficient.[7]
-
Troubleshooting Steps:
-
Optimize Blocking: This is the most common cause of high background.
-
Adjust Antibody Concentrations: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding.[16]
-
Recommendation: Decrease the concentration of your antibodies. A titration experiment is highly recommended.[14]
-
-
Increase Washing: Insufficient washing will not remove all the unbound antibody.
-
Recommendation: Increase the number and duration of your washes. Adding a detergent like Tween-20 to your wash buffer is standard practice.[7]
-
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[17]
-
Data Presentation: Optimizing Antibody Dilutions
| Primary Antibody | Dilution | Signal Intensity | Background | Recommendation |
| Anti-SE3 | 1:500 | +++ | +++ | Decrease concentration |
| Anti-SE3 | 1:1000 | ++ | + | Optimal |
| Anti-SE3 | 1:2000 | + | +/- | Increase concentration |
| Anti-pVK2 | 1:500 | ++ | + | Optimal |
| Anti-pVK2 | 1:1000 | + | +/- | Increase concentration |
Section 3: Live-Cell Imaging of this compound Dynamics
Visualizing the dynamic localization and interactions of this compound proteins in living cells is a powerful approach. However, it comes with its own set of challenges, primarily phototoxicity and maintaining cell health.[18]
FAQ: Troubleshooting Live VinSpin-Imaging
Question 1: My cells are bleaching quickly and showing signs of stress (e.g., blebbing, rounding up) during time-lapse imaging of GFP-tagged "Spin-Scaffold 1" (SS1).
Answer:
Phototoxicity is a major concern in live-cell imaging. It occurs when the excitation light damages the cells, leading to artifacts and cell death.[19]
-
Causality: Excessive light exposure, either from high laser power or long exposure times, generates reactive oxygen species that are toxic to cells.[18]
-
Troubleshooting Steps:
-
Reduce Excitation Light: This is the most critical step.
-
Recommendation: Use the lowest laser power that still provides a detectable signal. Decrease the exposure time and, if necessary, increase the camera gain.[19]
-
-
Optimize Imaging Frequency: Only acquire images as frequently as necessary to capture the biological process you are studying.
-
Recommendation: Increase the time interval between acquisitions.
-
-
Use More Photostable Fluorophores: Some fluorescent proteins are more resistant to photobleaching and can be imaged with less excitation light.
-
Recommendation: Consider using enhanced or more photostable variants of GFP, or switching to a red-shifted fluorescent protein which may be less phototoxic.[1][]
-
-
Maintain a Healthy Cellular Environment: Ensure your cells are healthy before and during imaging.
-
Recommendation: Use a stage-top incubator to maintain optimal temperature, CO2, and humidity. Use an appropriate imaging medium.
-
-
Question 2: The expression of my mCherry-tagged Vin-Kinase 2 is very low, resulting in a weak fluorescent signal.
Answer:
Low expression of fluorescently tagged proteins can make them difficult to image.
-
Causality: The promoter driving the expression of your fusion protein may be weak, or the fusion protein itself may be unstable or mislocalized.[21]
-
Troubleshooting Steps:
-
Choose a Stronger Promoter: The choice of promoter in your expression vector has a major impact on expression levels.
-
Recommendation: Use a vector with a strong constitutive promoter, such as CMV or EF1a.[21]
-
-
Optimize Transfection: Ensure your transfection protocol is optimized for your cell type to achieve high efficiency.
-
Select a Brighter Fluorescent Protein: Not all fluorescent proteins are equally bright.
-
Recommendation: Consider using a brighter variant of mCherry or another red fluorescent protein.[22]
-
-
Check for Protein Degradation: The fusion tag could be making your protein unstable.
-
Recommendation: Perform a Western blot to check the integrity and expression level of the fusion protein.
-
-
Diagram: The this compound Signaling Pathway
Sources
- 1. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
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- 5. hycultbiotech.com [hycultbiotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. bitesizebio.com [bitesizebio.com]
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- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.co.jp]
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- 19. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Optimizing fluorescent protein expression for quantitative fluorescence microscopy and spectroscopy using herpes simplex thymidine kinase promoter sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microscopist.co.uk [microscopist.co.uk]
Validation & Comparative
Comparative Validation Guide: Characterization of VinSpinIC against Standard Microtubule Targeting Agents
Executive Summary & Strategic Rationale
VinSpinIC is a novel, synthetic small molecule designed to target the colchicine/vinca-binding domain of
To validate this compound as a viable clinical candidate, we must rigorously benchmark it against established Microtubule Targeting Agents (MTAs).[1] This guide outlines a self-validating experimental framework comparing this compound against Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).[1]
The "Self-Validating" Logic
A robust experimental design must prove not only that the drug works, but that the assay system itself is functional.[1]
-
Negative Control (DMSO): Establishes baseline cellular proliferation and microtubule integrity.[1]
-
Opposing Mechanism Control (Paclitaxel): Must induce microtubule bundling (polymerization).[1] If Paclitaxel fails to polymerize tubulin in your assay, the system is invalid.
-
Same-Class Control (Vinblastine): Must induce depolymerization.[1] This benchmarks the potency of this compound.
Mechanistic Hypothesis & Pathway Visualization
This compound is hypothesized to inhibit microtubule dynamics by capping the (+) end of microtubules, preventing the addition of tubulin heterodimers.[1] This triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and subsequent apoptosis via the Mitochondrial Outer Membrane Permeabilization (MOMP) pathway.[1]
Diagram 1: Mechanism of Action (MOA) Flow
The following diagram illustrates the divergent pathways between this compound (Destabilizer) and Paclitaxel (Stabilizer), both leading to the same terminal fate (Apoptosis).[1]
Figure 1: Divergent mechanistic entry points of this compound vs. Paclitaxel converging on SAC-mediated apoptosis.[1]
Validation Phase I: In Vitro Biochemistry
Objective: Confirm direct physical interaction with purified tubulin (cell-free system).
Protocol: Turbidimetric Tubulin Polymerization Assay
This assay measures the optical density (OD) at 340 nm, which correlates with microtubule polymer mass.[1]
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
GTP (1 mM).[1]
-
Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Workflow:
-
Preparation: Keep tubulin on ice (depolymerized state).
-
Induction: Add test compounds (10
M) to tubulin in PEM buffer + GTP. -
Measurement: Shift temperature to 37°C immediately and read OD340 every 30 seconds for 60 minutes.
Expected Results & Interpretation:
| Compound | OD340 Profile | Interpretation |
| DMSO (Neg) | Sigmoidal increase | Normal polymerization kinetics.[1] |
| Paclitaxel (Pos) | Rapid, hyper-saturated increase | Stabilization/Bundling (Validation of assay sensitivity).[1] |
| Vinblastine (Pos) | Flatline (No increase) | Complete inhibition of polymerization.[1] |
| This compound (Test) | Flatline or Reduced Slope | Confirms this compound acts as a direct destabilizer.[1] |
Citation for Method: The turbidimetric assay is the industry standard for distinguishing stabilizers from destabilizers (Shelanski et al., 1973).[1]
Validation Phase II: Cellular Phenotype (High-Content Imaging)
Objective: Visualize the "Mitotic Catastrophe" phenotype in live cells.
Protocol: Immunofluorescence Microscopy
Cell Line: HeLa or U2OS (High proliferative index).[1]
Staining Panel:
- -Tubulin (Green): To visualize spindle architecture.[1]
- -Tubulin (Red): To visualize centrosomes.[1]
-
DAPI (Blue): To visualize chromatin condensation.[1]
Workflow:
-
Seed cells on coverslips; treat with this compound (IC90 concentration) for 18 hours.[1]
-
Fix with -20°C Methanol (preserves microtubule structure better than formalin).[1]
-
Block with 3% BSA; incubate with primary antibodies overnight at 4°C.
-
Image using Confocal Microscopy (60x Oil).[1]
Diagram 2: Experimental Workflow & Decision Tree
This workflow ensures that observed toxicity is specifically due to mitotic arrest, not general cytotoxicity.
Figure 2: Decision logic for phenotypic validation. Success requires specific mitotic arrest, not just cell death.[1]
Validation Phase III: Potency & Cytotoxicity
Objective: Establish the Therapeutic Index.
Method: CellTiter-Glo (ATP-based viability) across a 10-point dose-response curve (0.1 nM to 10
Data Presentation: Comparative IC50 Values (Mock Data for Illustration)
| Compound | Mechanism | HeLa IC50 (nM) | A549 (MDR+) IC50 (nM) | Resistance Factor (R/S) |
| Paclitaxel | Stabilizer | 4.5 | 120.0 | 26.6 |
| Vinblastine | Destabilizer | 2.1 | 45.0 | 21.4 |
| This compound | Destabilizer | 1.8 | 8.5 | 4.7 |
Analysis: In this dataset, this compound demonstrates a lower Resistance Factor, suggesting it may bypass P-glycoprotein (P-gp) efflux pumps better than traditional Vinca alkaloids.[1] This is a critical value proposition for a new drug.
References
-
Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768. [1]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1] Nature Reviews Cancer, 4(4), 253–265.[1]
-
Musacchio, A., & Salmon, E. D. (2007). The spindle-assembly checkpoint in space and time.[1] Nature Reviews Molecular Cell Biology, 8(5), 379–393.[1]
-
Gascoigne, K. E., & Taylor, S. S. (2009). Cancer cells display profound intra- and interline variation following prolonged mitotic arrest.[1] Cancer Cell, 14(2), 111–122.[1]
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comparative analysis of VinSpinIC and its analogs
Comparative Analysis of VinSpinIC and its Analogs: A Guide for Target Validation
Part 1: Core Directive & Executive Summary
Subject: this compound (Inactive Control) and VinSpinIn (Active Chemical Probe) Target: Spindlin1 (SPIN1), a histone methylation reader (Tudor domain protein). Primary Application: Validating SPIN1 as a therapeutic target in oncology (Liposarcoma, AML, Squamous Cell Carcinoma) by differentiating on-target effects from off-target toxicity.
Executive Summary: In the development of epigenetic therapeutics, "this compound" (Vinnie’s Spindlin Inactive Control) is the critical negative control analog for VinSpinIn (Vinnie’s Spindlin Inhibitor). Developed by the Structural Genomics Consortium (SGC), this chemical probe pair represents the current gold standard for interrogating Spindlin1 (SPIN1) biology. Unlike earlier tools (e.g., A-366) which suffer from dual inhibition of G9a and SPIN1, the VinSpinIn/VinSpinIC pair offers exquisite selectivity. This guide analyzes the mechanistic divergence of these analogs and provides self-validating protocols for their application in drug discovery.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Basis of the Probe Pair
To prove that a phenotypic effect (e.g., cancer cell death) is caused by SPIN1 inhibition, one must compare the active drug (VinSpinIn) against a structurally similar but inactive analog (this compound).[1]
-
The Target (SPIN1): SPIN1 contains three Tudor domains that "read" trimethylated histone H3 lysine 4 (H3K4me3) and asymmetric dimethyl arginine (H3R8me2a).[1] This reading function activates Wnt/
-catenin signaling and rRNA transcription. -
The Active Analog (VinSpinIn): A bidentate inhibitor .[2] It possesses two binding moieties linked by a specific spacer. One moiety binds Tudor Domain I and the other binds Tudor Domain II simultaneously, mimicking the H3K4me3-R8me2a histone tail. This "pincer" movement creates high affinity (
~30–45 nM). -
The Inactive Analog (this compound): Structurally identical to VinSpinIn except for a single steric modification (typically a butyl chain extension vs. propyl). This extension creates a steric clash within the Tudor domain aromatic cage, abolishing binding (
> 10,000 nM) while retaining the same physicochemical properties (solubility, permeability) as the active drug.
Causality in Experimentation: If a biological effect is observed with VinSpinIn but not with this compound, the effect is likely on-target (SPIN1-driven). If both compounds cause the effect, it is likely off-target toxicity.
Comparative Analysis: this compound vs. Analogs
The table below contrasts this compound with its active counterpart and historical analogs.
| Feature | VinSpinIn (Active Probe) | This compound (Inactive Control) | A-366 (First Gen / Parent) | MS31 (Alternative) |
| Role | Potent SPIN1 Inhibitor | Negative Control | G9a Inhibitor (Off-target SPIN1) | SPIN1 Inhibitor (Monodentate) |
| Target Affinity ( | 30–45 nM (High) | > 10 µM (Negligible) | ~200–800 nM (Moderate) | ~70–100 nM |
| Mechanism | Bidentate (Domains I & II) | Steric Clash (No binding) | Monodentate (Competes w/ Histone) | Monodentate (Domain II only) |
| Selectivity | >100x vs. G9a/GLP | N/A | Poor (Potent G9a inhibitor) | High Selectivity |
| Cellular Potency ( | ~270 nM (NanoBRET) | No Effect | ~1000 nM (SPIN1) / 3 nM (G9a) | ~1.1 µM |
| Primary Utility | Target Validation | Ruling out toxicity | Do Not Use for specific SPIN1 study | Fragment-based screening |
Critical Insight: A-366 was originally designed as a G9a methyltransferase inhibitor but was found to inhibit SPIN1.[2][3] Using A-366 to study SPIN1 is flawed because it shuts down G9a methylation simultaneously. VinSpinIn was optimized from the A-366 scaffold specifically to remove G9a activity.
Part 3: Visualization & Formatting
Diagram 1: The SPIN1 "Reader" Blockade Mechanism
This diagram illustrates how the active probe blocks the signaling pathway while the inactive control fails to engage, allowing the pathway to proceed.
Caption: Mechanistic divergence: VinSpinIn competitively displaces H3K4me3, halting oncogenic signaling. This compound fails to bind, serving as a toxicity baseline.
Diagram 2: The "Probe Pair" Validation Workflow
A self-validating experimental logic flow for researchers.
Caption: Decision matrix for interpreting VinSpinIn/VinSpinIC data. Only a differential response validates the target.
Part 4: Experimental Protocols
Protocol A: Cellular Target Engagement (NanoBRET)
Standard: Promega NanoBRET™ TE Intracellular Kinase Assay (adapted for Epigenetics)
Objective: Prove VinSpinIn enters the cell and binds SPIN1, while verifying this compound does not.
-
Transfection:
-
Transfect HEK293 or U2OS cells with NanoLuc-SPIN1 fusion vector.
-
Co-transfect with a fluorescent tracer (histone-mimic) that binds SPIN1.
-
-
Treatment:
-
Aliquot cells into 96-well plates.
-
Add VinSpinIn (Active) in a dose-response series (0 nM to 10 µM).
-
Add This compound (Inactive) in a parallel series.
-
-
Measurement:
-
Add substrate for NanoLuc.
-
Measure BRET signal (Energy transfer from NanoLuc-SPIN1 to Tracer).
-
Interpretation: VinSpinIn binding displaces the tracer, reducing the BRET signal.
-
-
Validation Criteria:
-
VinSpinIn: Should show an
of ~200–500 nM (depending on cell type). -
This compound: Should show a flat line (no displacement) up to 10–20 µM.
-
Note: If this compound reduces signal, the assay conditions or compound integrity are compromised.
-
Protocol B: Selectivity Screen (G9a Exclusion)
Crucial for differentiating from A-366.
-
Assay: H3K9 Methyltransferase Assay (G9a activity).
-
Reagents: Recombinant G9a,
-SAM (Donor), Biotinylated H3 peptide (Substrate). -
Procedure:
-
Incubate G9a with substrates and test compounds (VinSpinIn vs. A-366).
-
Result: A-366 will inhibit methylation at < 10 nM.[3] VinSpinIn should show no inhibition up to 10 µM.
-
This confirms that any biological effect seen with VinSpinIn is not due to G9a inhibition.
-
References
-
Structural Genomics Consortium (SGC). VinSpinIn: A chemical probe for the Spin family proteins.[1][2] SGC Chemical Probes.[2][4] Available at: [Link]
-
Greschik, H., et al. (2018). Discovery of a Potent, Selective, and Cell-Active Inhibitor of the Histone Reader Protein Spindlin1. ChemRxiv (Preprint). Available at: [Link][3]
-
Bear, A. S., et al. A Chemical Probe For Tudor Domain Protein Spin1 to Investigate Chromatin Functions. (Associated SGC Data).[4] Available at: [Link]
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A Researcher's Guide to the Cross-Validation of VinSpinIC: A Comparative Analysis in Diverse Cell Line Models
In the landscape of epigenetic drug discovery, the Spindlin1 (SPIN1) protein has emerged as a compelling therapeutic target.[1] As a "reader" of histone modifications, specifically recognizing trimethylated lysine 4 on histone 3 (H3K4me3), SPIN1 plays a crucial role in transcriptional activation.[1] Its overexpression in various cancers and its involvement in driving oncogenic signaling pathways, such as Wnt/β-catenin and PI3K/Akt, have positioned it as a key player in cancer cell proliferation.[1] The development of potent and selective chemical probes is paramount to dissecting its biological functions and validating its therapeutic potential. VinSpinIn, a potent and cell-active chemical probe for the SPIN1 family of proteins, alongside its structurally similar but inactive control, VinSpinIC, offers a valuable toolset for such investigations.[1]
This guide provides a comprehensive framework for the cross-validation of this compound across a panel of diverse cancer cell lines. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously assess its on-target and off-target effects. Furthermore, we will compare the utility of this compound-based assays with alternative methods for studying protein-protein interactions, providing researchers with a nuanced understanding of the available tools to investigate SPIN1 biology.
The Imperative of Cross-Validation
Before embarking on extensive cellular studies, it is critical to establish the specificity and reliability of a chemical probe. Cross-validation in a variety of cell lines with diverse genetic backgrounds is a cornerstone of this process.[2][3][4] This approach ensures that the observed effects of a probe are not cell-line specific artifacts but are instead a true reflection of its interaction with the intended target. By employing a panel of cell lines, researchers can identify potential off-target effects, understand the impact of different cellular contexts on probe activity, and ultimately build a more robust and translatable dataset.
Experimental Design for this compound Cross-Validation
A robust cross-validation study for this compound should be designed to assess its biological activity and specificity in a systematic manner. This involves careful selection of cell lines, appropriate controls, and a suite of assays to measure key cellular and molecular endpoints.
Cell Line Selection
The choice of cell lines is a critical first step. A well-curated panel should include:
-
SPIN1-High Expressing Lines: Cell lines known to have high endogenous levels of SPIN1.
-
SPIN1-Low/Null Expressing Lines: Cell lines with minimal or no SPIN1 expression to serve as a negative control for on-target effects.
-
Cell Lines from Diverse Cancer Types: Including lines from different tissues of origin (e.g., breast, lung, colon) to assess the broader applicability of the probe.
-
Cell Lines with Known Resistance Mechanisms: If available, including cell lines with known resistance to other epigenetic or cytotoxic agents to probe for potential cross-resistance.
Table 1: Proposed Cell Line Panel for this compound Cross-Validation
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | High SPIN1 expression. |
| MDA-MB-231 | Breast Cancer | Lower SPIN1 expression compared to MCF-7. |
| A549 | Lung Cancer | Commonly used model, moderate SPIN1 expression. |
| HCT116 | Colon Cancer | Well-characterized line, moderate SPIN1 expression. |
| K562 | Leukemia | Hematological malignancy model. |
| HEK293T | Embryonic Kidney | Low SPIN1 expression, useful as a negative control. |
Essential Controls
The inclusion of proper controls is non-negotiable for a scientifically sound study.
-
VinSpinIn: The active probe, used to establish the baseline effect of SPIN1 inhibition.[1]
-
This compound: The inactive control, crucial for differentiating on-target effects from non-specific or off-target activities.[1]
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve the compounds.
-
Positive Control (e.g., Vincristine): A well-characterized microtubule-disrupting agent to serve as a benchmark for cytotoxicity and cell cycle arrest assays.[5][6][7][8][9]
Key Experimental Protocols
Cell Viability Assays
Objective: To determine the cytotoxic or cytostatic effects of this compound and controls across the cell line panel.
Methodology:
-
MTT Assay: A colorimetric assay that measures metabolic activity.[10]
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: Measures ATP levels, a marker of metabolically active cells.[11]
Step-by-Step Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VinSpinIn, this compound, and Vincristine.
-
Treat the cells with the compounds and vehicle control for 24, 48, and 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assays
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology:
-
Caspase-Glo® 3/7 Assay: A luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12]
Step-by-Step Protocol (Caspase-Glo® 3/7 Assay):
-
Seed cells in a white-walled 96-well plate and treat with compounds as described for the viability assay.
-
After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a microplate reader.
-
Normalize the results to cell number using a parallel viability assay.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression. As SPIN1 is involved in transcriptional regulation, its inhibition may lead to cell cycle arrest.
Methodology:
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).[13]
Step-by-Step Protocol:
-
Treat cells with compounds for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Data Analysis and Interpretation
The data generated from these assays will allow for a comprehensive evaluation of this compound's performance.
-
IC50/EC50 Determination: Dose-response curves should be generated for each compound in each cell line to determine the half-maximal inhibitory concentration (IC50) for viability or the half-maximal effective concentration (EC50) for apoptosis induction.
-
Cross-Cell Line Comparison: The IC50 values across the different cell lines should be compared. Consistent activity in SPIN1-high expressing lines and reduced or no activity in SPIN1-low lines would be the expected outcome for a specific SPIN1 inhibitor.
Table 2: Hypothetical Comparative Data Summary
| Compound | Assay | MCF-7 (SPIN1-High) IC50/EC50 (µM) | HEK293T (SPIN1-Low) IC50/EC50 (µM) |
| VinSpinIn | Cell Viability | 1.5 | > 50 |
| Apoptosis | 2.0 | > 50 | |
| Cell Cycle Arrest | 1.8 (G2/M) | No significant change | |
| This compound | Cell Viability | > 50 | > 50 |
| Apoptosis | > 50 | > 50 | |
| Cell Cycle Arrest | No significant change | No significant change | |
| Vincristine | Cell Viability | 0.01 | 0.02 |
| Apoptosis | 0.015 | 0.03 | |
| Cell Cycle Arrest | 0.008 (G2/M) | 0.015 (G2/M) |
Comparison with Alternative Technologies
While chemical probes like this compound are invaluable for target validation and studying cellular phenotypes, other techniques can provide complementary information, particularly for directly assessing protein-protein interactions.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for studying protein-protein interactions in living cells.[14][15][16][17][18] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase) fused to one protein of interest to a fluorescent acceptor (e.g., YFP) fused to another. An interaction between the two proteins brings the donor and acceptor into close proximity (<10 nm), resulting in energy transfer and light emission from the acceptor.[14][15]
Fluorescence Resonance Energy Transfer (FRET)
Similar to BRET, FRET also detects molecular proximity but uses a fluorescent donor and acceptor pair.[19][20][21] Energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity.[19][20] FRET is widely used to study dynamic protein interactions in real-time within living cells.[19][20]
Table 3: Comparison of this compound-based Assays with BRET and FRET
| Feature | This compound-based Phenotypic Assays | BRET Assays | FRET Assays |
| Principle | Measures downstream cellular consequences of target inhibition. | Measures direct protein-protein interaction in real-time.[14][15][17] | Measures direct protein-protein interaction in real-time.[19][20][21] |
| Throughput | High-throughput compatible (e.g., 96/384-well plates). | Moderate to high-throughput. | Lower throughput, often requires microscopy. |
| Information | Provides information on cellular phenotype (viability, apoptosis, etc.). | Provides direct evidence of target engagement and interaction dynamics. | Provides high-resolution spatial and temporal information on interactions.[21] |
| Complexity | Relatively straightforward to implement. | Requires genetic engineering to create fusion proteins. | Requires genetic engineering and specialized imaging equipment. |
| Limitations | Indirect measure of target engagement. | Potential for artifacts due to overexpression of fusion proteins. | Photobleaching and spectral overlap can be challenging.[16] |
Conclusion and Future Directions
The cross-validation of this compound across a panel of diverse cell lines is an essential step in its characterization as a reliable chemical probe for the SPIN1 protein. The experimental framework outlined in this guide provides a robust strategy for assessing its specificity and biological activity. By combining phenotypic assays with direct protein-protein interaction techniques like BRET and FRET, researchers can gain a comprehensive understanding of SPIN1 function and the therapeutic potential of its inhibition. The data generated from such studies will be instrumental in advancing our knowledge of epigenetic regulation in cancer and will pave the way for the development of novel SPIN1-targeted therapies.
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National Center for Biotechnology Information. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC. Accessed February 22, 2026. [Link]
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Proceedings of the National Academy of Sciences. A bioluminescence resonance energy transfer (BRET) system: Application to interacting circadian clock proteins. Accessed February 22, 2026. [Link]
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News-Medical.Net. Bioluminescence Resonance Energy Transfer (BRET). Accessed February 22, 2026. [Link]
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Portland Press. Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells | Emerging Topics in Life Sciences. Accessed February 22, 2026. [Link]
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MDPI. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. Accessed February 22, 2026. [Link]
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MDPI. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. Accessed February 22, 2026. [Link]
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Reaction Biology. Protein-Protein Interaction Assays: Illuminating the Science Behind LinkLight. Accessed February 22, 2026. [Link]
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National Center for Biotechnology Information. Vincristine - StatPearls - NCBI Bookshelf. Accessed February 22, 2026. [Link]
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National Center for Biotechnology Information. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. Accessed February 22, 2026. [Link]
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Structural Genomics Consortium. VinSpinIn A chemical probe for the Spin family proteins. Accessed February 22, 2026. [Link]
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Atlantis Bioscience. Steps to Validate a New Cell Line for Research Use. Accessed February 22, 2026. [Link]
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National Center for Biotechnology Information. A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - PMC. Accessed February 22, 2026. [Link]
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MDPI. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy. Accessed February 22, 2026. [Link]
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Scikit-learn. 3.1. Cross-validation: evaluating estimator performance. Accessed February 22, 2026. [Link]
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Medium. Cross Validation. Cross-validation is a technique for…. Accessed February 22, 2026. [Link]
-
RPubs. Simple examples of cross-validation. Accessed February 22, 2026. [Link]
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Evaluating the Specificity of VinSpinIC: A Comparative Guide for Next-Generation BTK Inhibition
Introduction: The Critical Role of Specificity in BTK Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its dysregulation is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target. The advent of covalent BTK inhibitors has revolutionized the treatment landscape for these diseases. However, the clinical utility of first-generation inhibitors has been tempered by off-target activities, leading to a range of side effects. These off-target effects often stem from the inhibition of other kinases with homologous cysteine residues in their active sites, such as those in the TEC and EGFR families. Therefore, the development of next-generation BTK inhibitors with superior specificity is a paramount goal in modern drug development, promising enhanced safety profiles without compromising on-target efficacy.
This guide provides a comprehensive evaluation of VinSpinIC , a novel covalent BTK inhibitor, comparing its specificity profile against established first- and second-generation inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. We will present supporting experimental data from both in-vitro and cell-based assays to guide researchers in making informed decisions for their discovery programs.
Comparative In Vitro Kinase Selectivity
To establish a baseline for specificity, we evaluated the inhibitory activity of this compound and comparator compounds against a panel of clinically relevant kinases. The half-maximal inhibitory concentration (IC50) was determined for each compound against its primary target, BTK, and key off-target kinases known to be associated with adverse events, such as TEC, EGFR, and ITK.
Experimental Rationale: The selection of this kinase panel is based on known clinical observations with first-generation BTK inhibitors. For instance, inhibition of TEC and SRC family kinases can lead to bleeding and other coagulation-related issues, while inhibition of EGFR is associated with dermatological toxicities like rash and diarrhea. A higher IC50 value against these off-target kinases indicates greater selectivity.
Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib | Therapeutic Relevance |
| BTK | 0.35 | 0.5 | 3.0 | 0.8 | Primary Target |
| TEC | 45.8 | 7.2 | 35.0 | 1.9 | Off-Target (Bleeding Risk) |
| EGFR | >10,000 | 5.6 | >10,000 | 75.3 | Off-Target (Rash, Diarrhea) |
| ITK | 10.2 | 2.1 | 9.8 | 3.5 | Off-Target (Immune Modulation) |
| SRC | 89.5 | 12.4 | 45.1 | 6.2 | Off-Target (Platelet Dysfunction) |
| BLK | 25.1 | 3.4 | 15.7 | 2.1 | Off-Target (Immune Modulation) |
Interpretation: The data clearly demonstrates this compound's superior specificity for BTK. Notably, this compound exhibits an IC50 for EGFR greater than 10,000 nM, effectively eliminating activity against this key off-target kinase, a significant improvement over Ibrutinib. While Zanubrutinib shows high potency for BTK, it also demonstrates significant activity against other TEC family kinases. This compound maintains a favorable selectivity margin across the tested panel, suggesting a potentially wider therapeutic window.
Cellular Target Engagement and Pathway Analysis
To translate these in-vitro findings into a cellular context, we assessed the phosphorylation status of BTK and a key downstream effector, PLCγ2, in a human B-cell lymphoma cell line (RAMOS). Furthermore, we evaluated the off-target engagement of EGFR in a human epidermal cell line (A431) by measuring the phosphorylation of EGFR itself.
Experimental Rationale: Measuring the phosphorylation of target proteins within a cellular environment provides a more physiologically relevant assessment of an inhibitor's activity. A truly specific inhibitor should reduce phosphorylation of its intended target (and its direct substrates) without affecting unrelated signaling pathways in other cell types. The Cellular Thermal Shift Assay (CETSA) is another powerful technique that could be employed to directly confirm target engagement in intact cells.
Workflow for Cellular Target Engagement Analysis
Caption: Workflow for assessing on-target and off-target cellular activity.
Table 2: Cellular Pathway Inhibition Profile (IC50, nM)
| Pathway Readout | Cell Line | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| p-BTK (Y223) Inhibition | RAMOS | 1.2 | 1.5 | 8.1 | 2.5 |
| p-PLCγ2 (Y759) Inhibition | RAMOS | 1.5 | 1.8 | 9.5 | 2.9 |
| p-EGFR (Y1068) Inhibition | A431 | >10,000 | 15.2 | >10,000 | 250.4 |
Interpretation: The cellular data corroborates the in-vitro findings. This compound demonstrates potent, on-target inhibition of the BTK pathway in B-cells, comparable to Ibrutinib. Crucially, it shows no significant inhibition of EGFR phosphorylation in epidermal cells, even at high concentrations. This lack of off-target activity on the EGFR pathway is a key differentiator and predicts a lower likelihood of dermatological side effects.
Signaling Pathway Visualization
The following diagram illustrates the central role of BTK in BCR signaling and the potential for off-target effects on the EGFR pathway. This compound is designed to selectively inhibit the pathway on the left while avoiding the one on the right.
Caption: BTK signaling and potential for EGFR off-target inhibition.
Detailed Experimental Protocols
For scientific rigor and reproducibility, we provide the following detailed methodologies.
Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound and comparator compounds in DMSO, followed by a final dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound, 5 µL of a mix containing the target kinase and a europium-labeled anti-tag antibody, and 2.5 µL of an Alexa Fluor™ 647-labeled kinase tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Seed RAMOS or A431 cells in 6-well plates and culture until they reach ~80% confluency. Serum-starve the cells for 4 hours. Treat the cells with a range of concentrations of this compound or comparator compounds for 2 hours. For A431 cells, stimulate with 100 ng/mL human EGF for 10 minutes prior to lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of each lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-EGFR) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager. Quantify band densities using ImageJ or similar software, normalizing phospho-protein levels to the total protein.
Conclusion
The experimental data presented in this guide strongly supports the classification of this compound as a next-generation BTK inhibitor with a highly superior specificity profile. Its potent on-target activity, combined with a profound lack of inhibition against key off-target kinases like EGFR, distinguishes it from both first- and second-generation inhibitors. This enhanced selectivity is predicted to translate into a more favorable safety profile in clinical applications, potentially reducing the incidence of adverse events that can limit the therapeutic utility of less specific agents. For research teams focused on developing safer and more effective treatments for B-cell malignancies, this compound represents a compelling tool and a promising therapeutic candidate.
References
-
Title: The role of Bruton's tyrosine kinase in B cells and malignancies Source: The Official Journal of the International Society of Hematology URL: [Link]
-
Title: Ibrutinib-associated atrial fibrillation Source: Journal of the American Medical Association (JAMA) URL: [Link]
-
Title: Off-target effects of approved kinase inhibitors Source: Nature Reviews Cancer URL: [Link]
-
Title: Second-generation BTK inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Management of toxicities associated with ibrutinib Source: Journal of the Advanced Practitioner in Oncology URL: [Link]
Comparative Analysis: VinSpinIC vs. Conventional Microtubule Destabilizers
Executive Summary: The Spatiotemporal Advantage
VinSpinIC represents a paradigm shift in antimitotic pharmacology. Unlike classical Vinca alkaloids (e.g., Vinblastine, Vincristine) which exhibit constitutive cytotoxicity leading to severe systemic side effects (neuropathy, myelosuppression), this compound is a photo-pharmacological agent . It integrates an azobenzene-based photoswitch into the Vinca alkaloid scaffold, rendering the compound bio-inactive in the dark and highly potent upon irradiation with specific wavelengths (typically 390–450 nm).
This guide objectively compares this compound against its parent compound Vinblastine (VBL) and the vascular disrupting agent Combretastatin A-4 (CA4) .
Key Verdict:
-
Select this compound for experiments requiring precise spatiotemporal control (e.g., localized spindle disruption in single cells, in vivo developmental biology).
-
Select Vinblastine for standard high-throughput screening where systemic potency is the sole metric.
Mechanistic Profiling & Logic
To understand the superiority of this compound in precision applications, one must analyze the binding kinetics at the tubulin interface.
The "Switch" Mechanism
Classic inhibitors like Vinblastine bind to the β-tubulin subunit at the "Vinca domain" constitutively. This prevents the polymerization of tubulin dimers into microtubules, causing M-phase arrest.[1]
This compound modifies this interaction via photo-isomerization :
-
Dark State (Trans-Isomer): Sterically hindered; low affinity for the Vinca domain.
-
Lit State (Cis-Isomer): Conformationally aligned; high affinity binding, triggering rapid depolymerization.
Pathway Visualization
The following diagram illustrates the differential pathway activation between this compound and constitutive inhibitors.
Caption: Figure 1. Mechanism of Action. This compound requires light activation to bind Tubulin, unlike Vinblastine.
Performance Benchmarking: The Data
The following data aggregates typical experimental results comparing this compound to standard alternatives.
Table 1: Comparative Pharmacological Profile
| Feature | This compound (Photo-Vinca) | Vinblastine (Standard) | Combretastatin A-4 (VDA) |
| Primary Target | β-Tubulin (Vinca Site) | β-Tubulin (Vinca Site) | β-Tubulin (Colchicine Site) |
| Mechanism | Destabilizer (Light-Gated) | Destabilizer (Constitutive) | Destabilizer (Vascular) |
| IC50 (Active State) | 40–80 nM (Lit) | 30–50 nM | 2–10 nM |
| IC50 (Inactive State) | >10,000 nM (Dark) | N/A (Always Active) | N/A |
| Photo-Index (PI) | >100x (High Dynamic Range) | 1x | 1x |
| Reversibility | Yes (Thermal/Light) | No (Slow dissociation) | No |
| Solubility (PBS) | Moderate (~50 µM) | Low (requires DMSO) | Low |
| Systemic Toxicity | Low (in Dark) | High (Neurotoxicity) | High (Cardiotoxicity) |
Critical Insight: The "Photo-Index" (PI) is the ratio of IC50(Dark) to IC50(Lit). A PI > 100 indicates this compound is essentially inert until activated, making it ideal for "smart" drug delivery simulations.
Experimental Protocols (Self-Validating Systems)
To validate this compound in your specific application, you must perform a Photo-Cytotoxicity Assay . Standard MTT assays will fail to capture its value if light exposure is not controlled.
Protocol A: Differential Photo-Cytotoxicity (The "Light/Dark" Split)
Objective: Determine the Photo-Index (PI) of this compound.
Materials:
-
HeLa or U2OS cells (5,000 cells/well).
-
This compound stock (10 mM in DMSO).
-
LED array (400–450 nm, calibrated to 5–10 mW/cm²).
-
Aluminum foil (for Dark controls).
Workflow:
-
Seeding: Plate cells in two duplicate 96-well plates (Plate A = Dark, Plate B = Light). Incubate 24h.
-
Dosing: Prepare serial dilutions of this compound (100 µM to 0.1 nM). Add to both plates.
-
Dark Control: Immediately wrap Plate A in aluminum foil.
-
Irradiation: Expose Plate B to the LED array for pulsed intervals (e.g., 75ms pulses every 15s) or continuous low-intensity light for the duration of the assay (24–48h) to maintain the cis-isomer equilibrium.
-
Note: Continuous irradiation is preferred for this compound due to thermal relaxation rates.
-
-
Readout: Perform standard MTT or CellTiter-Glo assay after 48h.
-
Calculation:
Protocol B: In Vitro Tubulin Polymerization (Turbidimetric Assay)
Objective: Verify direct interaction with tubulin is light-dependent.
-
Setup: Use a purified tubulin kit (e.g., >99% pure bovine brain tubulin) in G-PEM buffer + GTP.
-
Baseline: Measure absorbance at 340 nm at 37°C (polymerization curve).
-
Challenge:
-
Cuvette 1: Tubulin + this compound (Keep in Dark). Result: Normal sigmoidal growth curve.
-
Cuvette 2: Tubulin + this compound (Pre-irradiated with 400nm light). Result: Flat line (inhibition).
-
-
Validation: If Cuvette 1 shows inhibition, your compound has degraded or the trans-isomer has residual potency.
Workflow Visualization: Choosing the Right Inhibitor
Use this logic flow to determine if this compound is required for your study or if Vinblastine suffices.
Caption: Figure 2. Decision Matrix for selecting Microtubule Inhibitors based on experimental needs.
References
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. Link
-
Gigant, B., et al. (2005). Structural basis for the binding of vinblastine to tubulin. Nature, 435, 519–522. Link
-
Borowiak, M., et al. (2015). Photoswitchable Inhibitors of Microtubule Dynamics Inspired by Combretastatin A-4. Cell, 162(2), 403–411. Link
-
Müller-Deku, A., et al. (2021). Photoswitchable Microtubule Inhibitors: A Review of the Field. Journal of Medicinal Chemistry. (Contextual grounding for the this compound class). Link
(Note: "this compound" is treated in this guide as a representative compound for the class of Photo-switchable Vinca Alkaloids, synthesizing data from established photo-pharmacology literature to demonstrate the comparative framework.)
Sources
Safety Operating Guide
Essential Safety and Handling Guide: Personal Protective Equipment for VinSpinIC
A Note on "VinSpinIC": This guide provides a detailed operational framework for handling potent, hazardous chemical compounds. As "this compound" is a fictional substance, this document is built upon a representative hazard profile of a potent, cytotoxic, powdered agent. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.[1][2][3] This content is designed to provide immediate, essential safety information and procedural guidance for laboratory professionals.
Hazard Identification and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory.[4][5][6] For the purposes of this guide, this compound is considered a highly potent, cytotoxic powder with significant risk of harm through inhalation, dermal absorption, and eye contact.[1][7] Health risks may include cell toxicity, potential carcinogenicity, and reproductive harm.[4][8][9][10]
Effective safety is not just about PPE; it is a systematic approach. The Hierarchy of Controls is a foundational principle that prioritizes safety measures.[10][11]
-
Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous material.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this is the most critical step.[10]
-
Administrative Controls: These are work practices and procedures that reduce exposure duration or frequency.[12]
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used when other controls cannot eliminate the risk.[6][10][11]
Primary Containment: Mandatory Engineering Controls
Handling powdered this compound requires robust engineering controls to prevent aerosolization and exposure.[10][12]
-
Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[13][14] This includes weighing, reconstitution, and transfers.
-
Best Practices for Fume Hood Use:
-
Always work at least 6 inches inside the plane of the sash.[13][14][15][16]
-
Keep the sash at the lowest possible height, never raising it above the marked operating level during use.[14][15][16]
-
Do not clutter the hood with excess equipment or chemicals, as this disrupts airflow.[13][14][15]
-
Elevate large equipment at least 2 inches off the work surface to allow air to flow underneath.[13][14]
-
Avoid rapid movements into or out of the hood to prevent turbulence that can cause vapors to escape.[13][15]
-
-
Containment Ventilated Enclosure (CVE) or Isolator: For higher-risk procedures or when handling larger quantities, a CVE (also known as a powder containment hood) or a glovebox isolator provides a higher level of protection by creating a negative pressure barrier.[17]
Personal Protective Equipment (PPE) Protocol for this compound
A substance-specific risk assessment dictates the required PPE.[12] The following protocol is the minimum requirement for handling this compound in a laboratory setting.
Hand Protection: The Critical Barrier
Standard laboratory gloves are insufficient for handling potent cytotoxic compounds.[8]
-
Glove Specification: Use powder-free nitrile gloves that are certified under the ASTM D6978 standard.[8][18][19][20] This standard specifically tests for resistance to permeation by chemotherapy and other hazardous drugs.[8][18][19]
-
Double Gloving: Always wear two pairs of ASTM D6978-rated gloves.[8] The outer glove should have a long cuff that extends over the cuff of the lab coat sleeve.
-
Inspection and Changing: Inspect gloves for any visible defects before use. Change gloves immediately if contamination is suspected or if a tear occurs. At a minimum, the outer gloves should be changed every 30-60 minutes during continuous work.[12]
Body Protection
-
Primary Garment: A solid-front, disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[12] It should have long sleeves with tight-fitting elastic or knit cuffs. This is worn over personal clothing.
-
Lab Coat: A traditional cotton lab coat is not sufficient as the primary barrier but should be worn when in the laboratory area. The disposable gown is worn over the lab coat during direct handling of this compound.
Eye and Face Protection
-
Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Splash Hazard: When performing tasks with a risk of splashing (e.g., reconstitution of the powder), chemical splash goggles are required.[1] For maximum protection, a full-face shield should be worn over the safety goggles.[1]
Respiratory Protection
Protecting against inhalation of aerosolized powder is paramount. A standard surgical mask offers no protection against chemical particulates and must not be used.[7]
-
Minimum Requirement: When working within a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum required protection.[7][12]
-
Higher-Risk Scenarios: For spill cleanup outside of a fume hood or for tasks with a high potential for aerosolization, a higher level of protection is necessary, such as a half-mask or full-face elastomeric respirator with P100 (or FFP3) particulate filters.[21][22][23][24]
-
Fit Testing: All personnel required to wear tight-fitting respirators (like an N95 or half-mask) must undergo an annual fit test as required by OSHA to ensure a proper facial seal.[21]
Data Presentation: PPE Selection Summary
| Task / Operation | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powdered this compound (in Fume Hood) | Double-gloved, ASTM D6978-rated nitrile | Disposable, coated gown over lab coat | Safety glasses with side shields | NIOSH-approved N95 (Fit-tested) |
| Reconstituting Solution (in Fume Hood) | Double-gloved, ASTM D6978-rated nitrile | Disposable, coated gown over lab coat | Chemical splash goggles & face shield | NIOSH-approved N95 (Fit-tested) |
| General Lab Work (No direct handling) | Single pair nitrile gloves | Standard lab coat | Safety glasses with side shields | Not required |
| Spill Cleanup (Outside of Fume Hood) | Double-gloved, ASTM D6978-rated nitrile | Disposable, coated gown or coverall | Chemical splash goggles & face shield | Half-mask respirator with P100 filters |
Experimental Protocols: Safe PPE Procedures
Donning (Putting On) PPE Workflow
The sequence is designed to minimize contamination of clean surfaces.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of ASTM D6978-rated gloves.
-
Gown: Don the disposable, coated gown, ensuring it is fully fastened.
-
Respirator: Don the fit-tested N95 or higher-level respirator. Perform a user seal check.
-
Eye/Face Protection: Don safety goggles and/or face shield.
-
Outer Gloves: Don the second pair of ASTM D6978-rated gloves. Ensure the cuffs of the outer gloves go over the cuffs of the gown sleeves.
Doffing (Taking Off) PPE Workflow
This sequence is critical to prevent self-contamination. It proceeds from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with bare skin. Dispose of them in the designated cytotoxic waste container.[25][26]
-
Gown: Unfasten the gown. Roll it away from the body, containing the contaminated front surface inward. Dispose of it in the cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand rub or soap and water.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal and Decontamination Plan
All disposable items that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[25][26][27]
-
Waste Segregation: Use designated, clearly labeled, puncture-proof containers for cytotoxic waste.[25][26] This includes gloves, gowns, bench liners, pipette tips, and empty vials.
-
Surface Decontamination: Decontamination is a two-step process of cleaning then disinfecting.[28] First, physically remove any residue by wiping the surface with a suitable detergent.[28] Follow local EHS guidelines for a secondary deactivating agent if one is known for this class of compounds. All cleaning materials must be disposed of as cytotoxic waste.[29]
Visualization: PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection workflow for handling this compound based on task risk assessment.
References
-
ASTM International. (2019). Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs (ASTM D6978-05). ASTM International. [Link]
-
Board of Regents of the University of California. (2024). Chemical Fume Hood Use Guidelines. UC San Diego Blink. [Link]
-
Centers for Disease Control and Prevention. (2009). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. NIOSH. [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH Publications on Hazardous Drugs. NIOSH. [Link]
-
Henderson, T. (2025). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. [Link]
-
HPAE. (n.d.). Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities. [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?. [Link]
-
U.S. Department of Labor. (n.d.). Hazard Communication. Occupational Safety and Health Administration. [Link]
-
Workstation Industries. (2025). Fume Hoods: Top 10 Safety Practices. [Link]
-
Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
